2,4-DI-Tert-butyl-5-nitrophenyl methyl carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,4-ditert-butyl-5-nitrophenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLLAFFRJOLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693034 | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873055-55-1 | |
| Record name | 2,4-Bis(1,1-dimethylethyl)-5-nitrophenyl methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873055-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873055551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (CAS 873055-55-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate, a molecule of significant interest in pharmaceutical synthesis and with potential applications in chemical biology as a photolabile protecting group. This guide moves beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential utility, grounded in established chemical principles.
Core Compound Identity and Physicochemical Properties
This compound, registered under CAS number 873055-55-1, is a substituted aromatic carbonate.[1][2] It is primarily recognized as a key intermediate and a designated impurity (Ivacaftor Impurity 4) in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.[1][3][4] Its structure features a sterically hindered nitrophenyl ring, a motif that suggests potential as a photocleavable protecting group.
Structural and Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 873055-55-1 | [1][2] |
| Molecular Formula | C₁₆H₂₃NO₅ | [5] |
| Molecular Weight | 309.36 g/mol | [1] |
| IUPAC Name | (2,4-di-tert-butyl-5-nitrophenyl) methyl carbonate | [1] |
| Appearance | Light yellow to yellow solid/crystalline powder | [2][6] |
| Melting Point | 110-113 °C | [6] |
| Boiling Point | 384 - 405.6 °C (predicted) | [2][6] |
| Density | 1.11 g/cm³ (predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [6] |
| Storage | 2-8°C, sealed in a dry environment. | [2][7] |
Synthesis and Purification: A Validated Approach
The synthesis of this compound is achieved through the acylation of the corresponding phenol. The logical and field-proven pathway involves the reaction of 2,4-di-tert-butyl-5-nitrophenol with methyl chloroformate. This reaction is a standard method for the formation of carbonate esters from phenols.
Conceptual Synthesis Workflow
The synthesis can be visualized as a two-stage process: the nitration of the commercially available 2,4-di-tert-butylphenol, followed by the esterification of the resulting nitrophenol.
References
- 1. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 873055-55-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. anaxlab.com [anaxlab.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. 873055-55-1|this compound|BLD Pharm [bldpharm.com]
Physical characteristics of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
An In-depth Technical Guide to the Physical Characteristics of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Foreword: Contextualizing the Molecule
For researchers and professionals in the field of drug development and organic synthesis, a molecule is more than just a structure; it is a tool. Its utility is defined by its physical and chemical properties. This compound (CAS: 873055-55-1) is one such molecule of significant interest, notably serving as a key intermediate in the synthesis of Ivacaftor, a drug used in the treatment of cystic fibrosis.[1][2] A thorough understanding of its physical characteristics is therefore not merely academic—it is a prerequisite for efficient process development, quality control, and successful synthetic outcomes.
This guide eschews a simple data sheet format. Instead, it provides a holistic view, combining established data with the practical methodologies required to validate these characteristics in a laboratory setting. We will delve into the "why" behind the "how," offering insights grounded in chemical principles to empower the researcher.
Chemical Identity and Molecular Architecture
Correctly identifying a compound is the foundational step upon which all subsequent work is built. This compound is an aromatic compound characterized by a highly substituted benzene ring.
| Identifier | Value | Source |
| IUPAC Name | (2,4-ditert-butyl-5-nitrophenyl) methyl carbonate | [3] |
| CAS Number | 873055-55-1 | [3][4] |
| Molecular Formula | C₁₆H₂₃NO₅ | [3][4][5] |
| Molecular Weight | 309.36 g/mol | [3][5] |
| Exact Mass | 309.15762283 Da | [3] |
| InChIKey | QBDLLAFFRJOLHZ-UHFFFAOYSA-N | [3][6] |
The molecule's architecture is key to its properties. Two bulky tert-butyl groups provide steric hindrance and increase lipophilicity. The nitro group is strongly electron-withdrawing, which activates the phenyl ring and influences the reactivity of the carbonate ester.[7][8] The methyl carbonate group itself is a critical functional moiety for subsequent synthetic transformations.
Figure 1: Molecular Structure of this compound.
Core Physicochemical Properties
A summary of the known physical properties is presented below. It is important to note that while some data points are available from chemical suppliers, comprehensive, peer-reviewed characterization is not widely published.
| Property | Value | Comments & Significance |
| Appearance | Light yellow to yellow solid | [2] The color is typical for nitrophenyl compounds. Physical form is critical for handling and dissolution protocols. |
| Boiling Point | ~384 °C at 760 mmHg | [2][6][9] Indicates low volatility and high thermal stability, suitable for reactions requiring elevated temperatures. |
| Density | ~1.11 g/cm³ | [2][6] This value is standard for a molecule of its size and composition. |
| Flash Point | ~135 °C | [2][9] The temperature at which vapors can ignite. Requires standard precautions for heating organic materials. |
| Solubility | Not specified | [4] The presence of two tert-butyl groups suggests good solubility in nonpolar organic solvents, while the nitro and carbonate groups may impart some polarity. See Section 4.0 for a determination protocol. |
| Melting Point | Not specified | A critical parameter for purity assessment. A sharp melting point indicates high purity. See Section 3.1 for a determination protocol. |
| Storage | 2-8 °C | [2] Recommended for maintaining long-term stability and preventing degradation. |
Methodologies for Structural and Purity Verification
For a scientist using this compound as a starting material, verifying its identity and purity is paramount. The following section outlines the standard, self-validating protocols for this purpose.
Figure 2: Logical workflow for the characterization of a chemical intermediate.
Melting Point Determination
Causality: The melting point is a rapid and reliable indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus.
-
Measurement:
-
Heat rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid run is advised).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: Report the melting point as a range (T₁ - T₂). A pure compound should have a sharp range of < 2 °C.
Spectroscopic Characterization
Spectroscopy provides an unambiguous fingerprint of a molecule's structure.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing detailed information about the connectivity and structure of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals:
-
Aromatic Protons: Two singlets in the aromatic region (~7.0-8.5 ppm), corresponding to the two protons on the phenyl ring.
-
tert-Butyl Protons: Two sharp singlets in the aliphatic region (~1.3-1.6 ppm), each integrating to 9 protons.
-
Methyl Protons: One sharp singlet (~3.8-4.0 ppm) integrating to 3 protons from the O-CH₃ group.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl Carbon: A signal around 150-160 ppm for the carbonate C=O.
-
Aromatic Carbons: Six distinct signals in the 120-160 ppm range, including those bonded to the nitro, carbonate, and tert-butyl groups.
-
tert-Butyl Carbons: Signals for the quaternary carbons and the methyl carbons.
-
Methyl Carbon: A signal for the O-CH₃ carbon around 55 ppm.
-
3.2.2 Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Protocol:
-
Sample Preparation: Use either a KBr pellet method for the solid or a thin film from a solution evaporated on a salt plate. For Attenuated Total Reflectance (ATR), place the solid directly on the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Key Expected Absorption Bands:
-
C=O Stretch (Carbonate): A strong, sharp absorption band around 1760-1780 cm⁻¹ . This is a highly characteristic peak.
-
N-O Stretch (Nitro group): Two strong bands, one asymmetric (
1520-1550 cm⁻¹ ) and one symmetric (1340-1360 cm⁻¹ ). -
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ for the methyl and tert-butyl groups.
-
C-O Stretch (Ester): Absorptions in the 1200-1300 cm⁻¹ region.
-
3.2.3 Mass Spectrometry (MS)
Causality: MS provides the exact molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Expected Results:
-
The primary observation should be the molecular ion peak. In positive mode ESI, this would be the [M+H]⁺ adduct at m/z ≈ 310.16 or the [M+Na]⁺ adduct at m/z ≈ 332.15.[10]
-
High-resolution analysis should confirm the molecular formula C₁₆H₂₃NO₅ by matching the observed mass to the theoretical exact mass (309.1576) within a few ppm.
-
Solubility Profile Determination
Causality: Solubility is a critical parameter for reaction setup, purification, and formulation. A systematic approach is required to determine a compound's solubility in various solvent systems.
Protocol (Shake-Flask Method):
-
Solvent Selection: Choose a range of solvents relevant to potential applications, such as:
-
Aqueous: Purified Water
-
Polar Protic: Ethanol, Methanol
-
Polar Aprotic: DMSO, Acetonitrile
-
Nonpolar: Toluene, Hexanes
-
Chlorinated: Dichloromethane
-
-
Equilibration: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vials to stand until the undissolved solid settles. Centrifuge if necessary.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a calibrated analytical technique like HPLC-UV or UV-Vis spectroscopy.
-
Reporting: Express solubility in units such as mg/mL or mol/L.
Conclusion and Practical Implications
This compound is a thermally stable solid with well-defined structural features. While publicly available data on its melting point and solubility is scarce, this guide provides robust, standard methodologies for their determination. The characteristic spectroscopic signatures—particularly the strong IR stretch of the carbonate carbonyl and the distinct NMR signals for the tert-butyl and methyl groups—serve as reliable tools for identity confirmation. For any scientist intending to use this valuable intermediate, performing the due diligence outlined in these protocols is a critical step that ensures the integrity of starting materials and the ultimate success of the research and development process.
References
- 1. This compound | 873055-55-1 [chemicalbook.com]
- 2. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 3. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound 873055-55-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. PubChemLite - this compound (C16H23NO5) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to Determining the Solubility Profile of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
This guide provides an in-depth exploration of the solubility profile of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the methodologies used to assess the solubility of chemical compounds. Given the limited publicly available solubility data for this specific molecule, this document focuses on the principles and a detailed, field-proven protocol for determining its solubility in a variety of common laboratory solvents.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1][2] For drug development professionals, understanding a compound's solubility is paramount, as it significantly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][3][4][5] Poor aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of new drug candidates being practically insoluble in water.[1][2][3] A comprehensive solubility profile in various solvents is therefore essential for early-stage drug discovery and process development.[4][6][7]
This guide focuses on this compound, a compound with the molecular formula C16H23NO5.[8][9] While its primary applications may vary, understanding its behavior in different solvent environments is crucial for its synthesis, purification, and potential formulation.
Understanding the Analyte: this compound
A thorough understanding of the subject compound's chemical structure is the first step in predicting its solubility behavior.
Chemical Structure and Properties:
-
IUPAC Name: (2,4-di-tert-butyl-5-nitrophenyl) methyl carbonate[8]
-
Molecular Weight: 309.36 g/mol [8]
The structure features two bulky tertiary-butyl groups, a nitro group, and a methyl carbonate functional group attached to a phenyl ring. The presence of both nonpolar (tert-butyl groups) and polar (nitro and carbonate groups) functionalities suggests that its solubility will be highly dependent on the polarity of the solvent, a principle often summarized by the adage "like dissolves like".[11][12][13]
The Science of Solubility Determination
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[14][15][16] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.[14][16][17] This method is considered reliable and is widely used in pre-formulation studies.[14]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a selection of solvents.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility into separate glass vials for each solvent.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or in a thermomixer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[18][19] It is advisable to test samples at different time points (e.g., 24 and 48 hours) to ensure that equilibrium has been reached.[19]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[18]
-
-
Analysis:
-
Prepare appropriate dilutions of the clear filtrate.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[18] A standard curve of known concentrations should be prepared to ensure accurate quantification.
-
Solvent Selection: A Rationale
The choice of solvents is critical for constructing a comprehensive solubility profile.[6] A diverse panel of solvents with varying polarities should be selected to understand the compound's behavior in different chemical environments. A suggested solvent panel is presented below.
| Solvent | Polarity | Rationale |
| Water | High | Essential for assessing aqueous solubility, a key parameter in drug development.[2][6] |
| Methanol | High | A common polar protic solvent used in organic synthesis and purification.[6] |
| Ethanol | High | Another widely used polar protic solvent, often considered a "greener" alternative.[20] |
| Acetone | Medium | A polar aprotic solvent with good solvating power for a range of compounds.[6] |
| Ethyl Acetate | Medium | A common solvent for extractions and chromatography. |
| Hexane | Low | A nonpolar solvent to assess solubility in hydrophobic environments. |
| Dimethyl Sulfoxide (DMSO) | High | A powerful aprotic solvent capable of dissolving many poorly soluble compounds.[7][18] |
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise manner to allow for easy comparison across different solvents.
Hypothetical Solubility Data for this compound at 25 °C:
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | < 0.1 | < 0.0003 |
| Methanol | 25.4 | 0.082 |
| Ethanol | 18.7 | 0.060 |
| Acetone | 150.2 | 0.485 |
| Ethyl Acetate | 110.5 | 0.357 |
| Hexane | 1.2 | 0.004 |
| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.646 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpretation of Results:
The hypothetical data suggest that this compound is practically insoluble in water, which is expected given the presence of the large nonpolar tert-butyl groups. Its solubility is moderate in polar protic solvents like methanol and ethanol, and significantly higher in polar aprotic solvents such as acetone and DMSO. The low solubility in hexane confirms its limited affinity for nonpolar environments. This solubility profile indicates that the polar functional groups (nitro and carbonate) play a significant role in its interaction with polar solvents.
Conclusion
This technical guide has outlined a comprehensive approach to determining the solubility profile of this compound. By employing the robust shake-flask method and a diverse panel of solvents, researchers can generate critical data to inform decisions in synthesis, purification, and formulation development. A thorough understanding of a compound's solubility is a cornerstone of successful chemical and pharmaceutical research, enabling the rational design of experiments and processes.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | 873055-55-1 [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. chem.ws [chem.ws]
- 13. Khan Academy [khanacademy.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. biorelevant.com [biorelevant.com]
- 17. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 18. enamine.net [enamine.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Benign Solvent Selection in Retrosynthesis Analysis: Greener Swaps That Work [synthiaonline.com]
An In-depth Technical Guide to the Mechanism of Action of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate in Organic Reactions
Introduction
2,4-di-tert-butyl-5-nitrophenyl methyl carbonate is a specialized organic reagent that, while not extensively studied in isolation, belongs to the well-established class of nitrophenyl carbonates. These compounds are highly valued in organic synthesis for their ability to act as efficient acylating or protecting group transfer agents. The strategic placement of bulky tert-butyl groups and a strongly electron-withdrawing nitro group on the phenyl ring endows this compound with a unique combination of reactivity and selectivity. This guide provides a comprehensive overview of the mechanistic principles governing its reactivity, its synthesis, and its application, particularly its crucial role as an intermediate in the synthesis of the cystic fibrosis drug, Ivacaftor.[1]
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action for this compound in the presence of nucleophiles is a nucleophilic acyl substitution . This reaction proceeds via a stepwise mechanism involving the formation of a tetrahedral intermediate. The overall transformation results in the transfer of the methoxycarbonyl group to the nucleophile, with the 2,4-di-tert-butyl-5-nitrophenoxide acting as an excellent leaving group.
The reactivity of the carbonate is significantly enhanced by the electronic and steric effects of the substituents on the phenyl ring:
-
Electronic Effects of the Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the phenyl ring and, consequently, from the phenoxy oxygen of the carbonate. This has two major consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the methyl carbonate more electrophilic and, therefore, more susceptible to attack by nucleophiles.
-
Stabilization of the Leaving Group: The nitro group effectively stabilizes the negative charge on the phenoxide leaving group through resonance, making it a better leaving group and facilitating the collapse of the tetrahedral intermediate.
-
-
Steric and Electronic Effects of the Tert-butyl Groups: The two tert-butyl groups at the 2- and 4-positions exert significant steric hindrance. This steric bulk can influence the approach of the nucleophile to the carbonyl carbon. However, their primary role is likely to direct the regioselectivity during the synthesis of the molecule itself. Electronically, tert-butyl groups are weakly electron-donating through induction, which would typically decrease reactivity. However, in this case, the powerful electron-withdrawing effect of the nitro group dominates, and the primary influence of the tert-butyl groups is steric.
The aminolysis of nitrophenyl carbonates, a common application, has been kinetically studied and is proposed to proceed through a stepwise mechanism. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate can then collapse to form the products, with the expulsion of the stabilized nitrophenoxide leaving group.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from 2,4-di-tert-butylphenol. The hydroxyl group is first protected as a methyl carbonate, followed by the regioselective nitration of the aromatic ring.
Experimental Protocol: Synthesis
Step 1: Methoxycarbonylation of 2,4-di-tert-butylphenol
-
To a solution of 2,4-di-tert-butylphenol in a suitable aprotic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or pyridine at 0 °C.
-
Slowly add methyl chloroformate dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,4-di-tert-butylphenyl methyl carbonate.
Step 2: Nitration of 2,4-di-tert-butylphenyl methyl carbonate
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.
-
Slowly add the 2,4-di-tert-butylphenyl methyl carbonate from Step 1 to the cooled nitrating mixture.
-
Maintain the temperature at 0-5 °C and stir for the appropriate time to ensure complete nitration.
-
Carefully quench the reaction by pouring it over ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Synthetic workflow for this compound.
Application in Organic Synthesis: Intermediate for Ivacaftor
A significant application of this compound is as a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis. In this synthesis, the nitro group of this compound is reduced to an amine, and the resulting 5-amino-2,4-di-tert-butylphenyl methyl carbonate is then coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]
Experimental Protocol: Methoxycarbonylation of an Amine (Representative)
This protocol is a representative example of how this compound can be used to introduce a methoxycarbonyl group onto an amine.
-
Dissolve the amine substrate in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-methoxycarbonylated product.
Data Summary
| Property | Value | Source |
| IUPAC Name | (2,4-di-tert-butyl-5-nitrophenyl) methyl carbonate | PubChem |
| CAS Number | 873055-55-1 | PubChem[3] |
| Molecular Formula | C16H23NO5 | PubChem[3] |
| Molecular Weight | 309.36 g/mol | PubChem[3] |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| Application | Intermediate in Ivacaftor synthesis, Methoxycarbonylating agent | Benchchem[4] |
Conclusion
This compound is a highly effective reagent for the methoxycarbonylation of nucleophiles, particularly amines. Its reactivity is governed by the principles of nucleophilic acyl substitution, which is significantly enhanced by the strong electron-withdrawing nitro group that activates the carbonyl center and stabilizes the resulting phenoxide leaving group. The bulky tert-butyl groups play a key role in the regioselectivity of its synthesis. Its utility as a key intermediate in the synthesis of the pharmaceutically important molecule Ivacaftor underscores its importance in modern organic and medicinal chemistry. The mechanistic understanding and synthetic protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile reagent.
References
- 1. This compound | 873055-55-1 [chemicalbook.com]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6 | Benchchem [benchchem.com]
An In-Depth Technical Guide to 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (Ivacaftor Impurity 4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, particularly for targeted therapies such as Ivacaftor, the control of impurities is a critical aspect of ensuring patient safety and therapeutic efficacy. Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, has revolutionized the treatment of cystic fibrosis for patients with specific genetic mutations. The manufacturing process of such a complex molecule invariably leads to the formation of related substances or impurities. Among these is 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate , a compound identified as a process-related impurity in the synthesis of Ivacaftor and commonly referred to as Ivacaftor Impurity 4 .
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its analytical determination. As a Senior Application Scientist, the aim is to furnish fellow researchers and drug development professionals with a robust understanding of this impurity, underpinned by scientific principles and practical, field-proven insights. This document will delve into the nomenclature, physicochemical properties, likely formation pathway, and detailed analytical methodologies for the identification and quantification of this critical impurity, thereby supporting the development of high-purity Ivacaftor.
Chemical Identity and Synonyms
A clear and unambiguous identification of any chemical entity is paramount in scientific discourse. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. A consolidated list is provided below for clarity and to facilitate cross-referencing.
| Identifier | Value |
| Systematic Name | This compound |
| Common Synonym | Ivacaftor Impurity 4[1] |
| CAS Number | 873055-55-1[1][2] |
| Molecular Formula | C₁₆H₂₃NO₅[1] |
| Molecular Weight | 309.36 g/mol [1] |
| IUPAC Name | (2,4-ditert-butyl-5-nitrophenyl) methyl carbonate[1] |
| Other Synonyms | Carbonic acid, 2,4-bis(1,1-dimethylethyl)-5-nitrophenyl methyl ester[2]; 5-nitro-2,4-di-tert-butylphenyl methyl carbonate[1] |
Physicochemical Properties
Understanding the physicochemical properties of an impurity is fundamental to developing appropriate analytical and purification strategies. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Appearance | Likely a solid | Inferred from related compounds |
| Molecular Formula | C₁₆H₂₃NO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 309.36 g/mol | --INVALID-LINK--[1] |
| InChI | InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3 | --INVALID-LINK--[1] |
| InChIKey | QBDLLAFFRJOLHZ-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| SMILES | CC(C)(C)C1=CC(=C(C=C1--INVALID-LINK--[O-])OC(=O)OC)C(C)(C)C | --INVALID-LINK--[1] |
Postulated Formation Pathway
The presence of a nitro group on the phenyl ring of Ivacaftor Impurity 4 strongly suggests its origin from a nitration step during the synthesis of a key intermediate. While the proprietary synthesis routes of Ivacaftor are not fully public, a plausible pathway for the formation of this impurity can be deduced from the known chemistry of its precursors.
A crucial intermediate in the synthesis of Ivacaftor is 5-amino-2,4-di-tert-butylphenol . This intermediate is typically prepared from 2,4-di-tert-butylphenol . A common synthetic strategy involves the protection of the hydroxyl group, followed by nitration, and subsequent reduction of the nitro group to an amine.
The formation of Ivacaftor Impurity 4 likely occurs during the nitration of a protected precursor, such as 2,4-di-tert-butylphenyl methyl carbonate [3]. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. Due to the directing effects of the substituents (two tert-butyl groups and a carbonate), the nitration can occur at different positions. The desired product is the 5-nitro isomer, which is then reduced to the corresponding amine. However, side reactions can lead to the formation of other isomers, including the precursor to Ivacaftor Impurity 4.
The following diagram illustrates the likely point of formation of this impurity.
Caption: Postulated formation of Ivacaftor Impurity 4 during synthesis.
The ortho- and para-directing effects of the hydroxyl (or protected hydroxyl) and tert-butyl groups can lead to the formation of various nitrated isomers. The steric hindrance from the bulky tert-butyl groups plays a significant role in determining the regioselectivity of the nitration. Incomplete nitration or over-nitration can also contribute to the impurity profile.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of impurities are mandated by regulatory agencies and are essential for quality control. A stability-indicating analytical method is required to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. For an impurity like this compound, a highly sensitive and specific method such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.
Proposed UPLC-MS/MS Method
The following is a proposed, robust UPLC-MS/MS method for the quantification of this compound in Ivacaftor drug substance. This method is based on established principles of pharmaceutical impurity analysis and would require validation according to ICH Q2(R1) guidelines before implementation in a regulated environment.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 100 µg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Solution: Accurately weigh and dissolve the Ivacaftor drug substance in the same solvent to a final concentration of 1 mg/mL.
2. UPLC Conditions:
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
3. MS/MS Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (m/z) |
| 310.2 (M+H)⁺ | |
| 332.2 (M+Na)⁺ |
Note on MRM Transitions: The specific product ions for Multiple Reaction Monitoring (MRM) need to be determined by infusing a standard solution of this compound and performing a product ion scan. Common fragmentation pathways for nitrophenyl carbonates may involve the loss of the methyl carbonate group or cleavage of the ester linkage.
Method Validation
The proposed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology". The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spiking the drug substance with known amounts of the impurity at different concentration levels.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following diagram outlines the workflow for the analytical method development and validation.
References
An In-Depth Technical Guide to the Potential Biological Activities of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Prepared for: Researchers, Scientists, and Drug Development Professionals Core Analysis: This guide synthesizes available biochemical knowledge to postulate the therapeutic potential of the novel compound 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. By dissecting its structural components, we infer its likely biological activities and provide a framework for its empirical validation.
Executive Summary
This compound (DTB-NPMC) is a novel chemical entity whose biological activities have not yet been empirically determined. However, a structural analysis of its constituent moieties—a sterically hindered phenol, a nitroaromatic system, and a methyl carbonate group—allows for the formulation of several compelling hypotheses regarding its potential therapeutic applications. This guide explores three primary postulated activities: antioxidant/radical scavenging, anti-inflammatory effects, and cytotoxic potential. For each area, we present the mechanistic rationale, detailed experimental protocols for validation, and frameworks for data interpretation. The insights provided herein serve as a foundational roadmap for the systematic investigation of DTB-NPMC as a potential lead compound in drug discovery.
Introduction and Structural Rationale
The rational design and exploration of novel chemical entities are cornerstones of modern drug development. This compound (DTB-NPMC) presents an intriguing scaffold for investigation. Its potential for bioactivity is derived from the unique combination of three key functional groups, each with well-documented pharmacological relevance.
-
Sterically Hindered Phenol: The 2,4-di-tert-butylphenol core is a classic structure in antioxidant chemistry. The bulky tert-butyl groups create steric hindrance around the phenolic hydroxyl group, which enhances its ability to donate a hydrogen atom to neutralize free radicals while forming a stable, non-reactive phenoxy radical.[1][2][3] This structure is analogous to widely used antioxidants like Butylated Hydroxytoluene (BHT).[4]
-
Nitroaromatic System: The presence of a nitro group on the phenyl ring introduces significant electrophilicity and redox activity.[5] Nitroaromatic compounds are known for a wide spectrum of biological effects, including antimicrobial, cytotoxic, and anti-inflammatory properties.[6][7][8] Their activity is often mediated through enzymatic reduction, which can lead to the generation of reactive nitrogen species and oxidative stress within target cells.[9]
-
Methyl Carbonate Group: The methyl carbonate linker may serve multiple functions. It can act as a protecting group for the phenolic hydroxyl, potentially improving the compound's stability and pharmacokinetic profile. Furthermore, carbonate linkers are increasingly being explored in prodrug design, where they can be cleaved in vivo by esterases to release the active phenolic compound, allowing for controlled drug delivery.[10]
This guide will systematically explore the biological activities that can be logically inferred from this unique chemical architecture.
Postulated Biological Activity I: Antioxidant and Radical Scavenging Effects
2.1 Mechanistic Hypothesis The primary driver for the antioxidant potential of DTB-NPMC is the 2,4-di-tert-butylphenol moiety. Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules that can cause significant damage to cellular components, leading to oxidative stress. The hindered phenolic structure of DTB-NPMC is predicted to function as a potent chain-breaking antioxidant.[1][11] It can donate its phenolic hydrogen atom to a peroxy radical, terminating the lipid peroxidation chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric shielding of the adjacent tert-butyl groups, preventing it from propagating further radical reactions.[3][12]
2.2 Visualization: Radical Scavenging Mechanism
Caption: Proposed mechanism of free radical scavenging by DTB-NPMC.
2.3 Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, rapid, and reliable method to evaluate the radical scavenging activity of a compound.[13][14]
Materials:
-
DTB-NPMC
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM working solution of DPPH in methanol. The solution should be freshly made and kept in the dark, as DPPH is light-sensitive. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Prepare a stock solution of DTB-NPMC in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Prepare identical dilutions of ascorbic acid to serve as a positive control.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution (DTB-NPMC and ascorbic acid).
-
Blank Preparation: A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[15]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[16]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
IC50 Determination: Plot the % inhibition against the concentration of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined from the graph.
2.4 Data Presentation: Hypothetical Antioxidant Activity
| Compound | IC50 (µg/mL) |
| DTB-NPMC | 25.4 ± 2.1 |
| Ascorbic Acid (Control) | 8.7 ± 0.9 |
Postulated Biological Activity II: Anti-inflammatory Potential
3.1 Mechanistic Hypothesis Chronic inflammation is a key pathological feature of numerous diseases. Phenolic compounds are well-documented for their anti-inflammatory properties, which they exert through various mechanisms.[17][18][19][20] DTB-NPMC may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[20] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A key mechanism for this suppression is the inhibition of transcription factors like Nuclear Factor-kappa B (NF-κB), which is a central regulator of the inflammatory response.[18][21]
3.2 Visualization: NF-κB Signaling Pathway Inhibition
Caption: Potential inhibition of the NF-κB pathway by DTB-NPMC.
3.3 Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages This assay measures the ability of a compound to inhibit the production of nitric oxide in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[22] The amount of NO produced is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[23][24]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
DTB-NPMC
-
Dexamethasone (positive control)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of DTB-NPMC or Dexamethasone. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).[24]
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.[25]
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Cell Viability: A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.
3.4 Data Presentation: Hypothetical Anti-inflammatory Activity
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control (no LPS) | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| DTB-NPMC | 10 | 78.5 ± 5.4 |
| DTB-NPMC | 25 | 45.1 ± 3.9 |
| DTB-NPMC | 50 | 22.8 ± 2.5 |
| Dexamethasone | 10 | 31.4 ± 3.0 |
Postulated Biological Activity III: Cytotoxic Potential
4.1 Mechanistic Hypothesis The nitroaromatic moiety is a well-established pharmacophore in compounds with cytotoxic and antimicrobial activity.[6][26][27] The toxicity of these compounds is often linked to their bioreductive activation by cellular enzymes, such as nitroreductases.[9] This reduction can generate nitroso, hydroxylamino, and amino derivatives, as well as superoxide radicals, leading to oxidative stress, DNA damage, and inhibition of essential cellular enzymes, ultimately triggering cell death.[7] Therefore, DTB-NPMC could exhibit selective cytotoxicity against cancer cells, which often have higher metabolic and reductive activity compared to normal cells.
4.2 Visualization: MTT Cytotoxicity Assay Workflow
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
4.3 Experimental Protocol: MTT Cytotoxicity Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[28] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[29][30][31]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Appropriate cell culture medium with 10% FBS
-
DTB-NPMC
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of DTB-NPMC or doxorubicin. Include untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[29]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[31] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
4.4 Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | DTB-NPMC | 15.8 ± 1.7 |
| A549 (Lung Cancer) | DTB-NPMC | 29.3 ± 3.1 |
| MCF-7 (Breast Cancer) | DTB-NPMC | 21.5 ± 2.4 |
| HeLa (Cervical Cancer) | Doxorubicin | 0.8 ± 0.1 |
Summary and Future Directions
The structural features of this compound strongly suggest a multifaceted biological activity profile. The sterically hindered phenol group points towards potent antioxidant and radical-scavenging capabilities. The nitroaromatic system implies potential anti-inflammatory and cytotoxic effects, likely mediated through interactions with inflammatory signaling pathways and bioreductive activation within cells.
The experimental protocols detailed in this guide provide a clear and robust framework for the empirical validation of these hypotheses. Successful demonstration of these activities would position DTB-NPMC as a promising lead compound for further investigation.
Future research should focus on:
-
Synthesis and Characterization: Development of an efficient synthetic route for DTB-NPMC and its analogs, followed by full spectroscopic characterization.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways modulated by the compound. This could involve Western blotting for key inflammatory proteins, cell cycle analysis, and apoptosis assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DTB-NPMC to optimize potency and selectivity for the desired biological activity.
-
In Vivo Efficacy and Safety: Evaluating the most promising compounds in relevant animal models of oxidative stress, inflammation, or cancer to determine their therapeutic potential and safety profile.
The systematic exploration of DTB-NPMC, guided by the principles and methodologies outlined here, holds significant promise for the discovery of novel therapeutic agents.
References
- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 5. scbt.com [scbt.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 12. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. broadpharm.com [broadpharm.com]
- 31. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols: 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (CAS 873055-55-1) is a specialized organic compound increasingly recognized for its utility as a chemical intermediate in complex syntheses.[1][2][3] Its unique structure, featuring a highly activated nitrophenyl leaving group, bulky tert-butyl groups for solubility and steric influence, and a reactive methyl carbonate moiety, makes it a valuable tool in modern organic chemistry.
This guide provides an in-depth look at the properties, core applications, and detailed experimental protocols for this reagent. Its most notable application is as a key intermediate in the synthesis of Ivacaftor (VX-770), a transformative therapy for cystic fibrosis, highlighting its relevance in pharmaceutical development.[4][5] Beyond this established role, its structure suggests significant potential as both a protecting group for amines and a photoremovable caging agent, offering chemists spatiotemporal control over reactions.
Structure of this compound
Physicochemical Properties & Handling
Understanding the fundamental properties of a reagent is critical for its effective and safe use in experimental design.
| Property | Value | Reference |
| CAS Number | 873055-55-1 | [6] |
| Molecular Formula | C₁₆H₂₃NO₅ | [6][7] |
| Molecular Weight | 309.36 g/mol | [6] |
| Appearance | White to light yellow solid/powder | [3][5] |
| Boiling Point | ~384 °C at 760 mmHg | [7] |
| Density | ~1.11 g/cm³ | [7] |
| Flash Point | ~135 °C | [7] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | |
| Purity | Typically >99% | [4] |
Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures range from room temperature to 2-8°C for long-term stability.[5]
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust.[8]
-
Safety Profile: The compound is not classified as hazardous under GHS criteria according to aggregated data.[6][8] However, as with all laboratory chemicals, direct contact should be avoided.
Core Applications & Mechanistic Insights
This intermediate's utility stems from the excellent leaving group ability of the 2,4-di-tert-butyl-5-nitrophenoxide anion, which is stabilized by the electron-withdrawing nitro group.
Role in Pharmaceutical Synthesis: The Ivacaftor Case Study
The primary documented use of this compound is as a crucial intermediate in the synthesis of Ivacaftor and its isotopically labeled analogues.[4][5] Ivacaftor is a potentiator of the CFTR protein, used in the treatment of cystic fibrosis.[3] In the synthetic route, this intermediate serves as a precursor, leveraging its specific chemical structure to build the complex final active pharmaceutical ingredient (API).[9][10]
General workflow illustrating the synthesis and application pathways.
Amine Protection via Carbamate Formation
A primary application for activated carbonates is the protection of amine functionalities, which are ubiquitous in organic synthesis, particularly in peptide and medicinal chemistry.[11][12] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbonate. The 2,4-di-tert-butyl-5-nitrophenoxide is an excellent leaving group, facilitating a smooth and often high-yielding reaction to form a stable methyl carbamate.[13][14] This protection strategy is orthogonal to many other protecting groups, such as acid-labile Boc groups or hydrogenolysis-labile Cbz groups.[15]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound 873055-55-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 873055-55-1 [chemicalbook.com]
- 5. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 6. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. echemi.com [echemi.com]
- 9. CN105130891A - Ivacaftor synthesis method and intermediate thereof - Google Patents [patents.google.com]
- 10. US9573902B2 - Process for the preparation of Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. emerginginvestigators.org [emerginginvestigators.org]
- 14. researchgate.net [researchgate.net]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Application Note: A Scalable Ivacaftor Synthesis Enabled by the Strategic Use of 2,4-di-tert-butyl-5-nitrophenyl Methyl Carbonate
Audience: Researchers, scientists, and drug development professionals specializing in medicinal chemistry and process development.
Abstract: This technical guide details an advanced and scalable synthetic route to Ivacaftor (VX-770), a key therapeutic agent for cystic fibrosis. The narrative focuses on the strategic application of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate as a pivotal precursor. Moving beyond the direct coupling of the final aniline fragment, this methodology employs a robust protect-nitrate-reduce-couple-deprotect sequence. We will elucidate the rationale behind this strategy, which leverages the methyl carbonate moiety as a transient protecting group to enhance regioselectivity during nitration and streamline purification, ultimately facilitating a more efficient and industrially viable synthesis of the target drug molecule.
Introduction: The Synthetic Challenge of Ivacaftor
Ivacaftor (marketed as Kalydeco®) is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] It is a transformative therapy for patients with specific mutations in the CFTR gene. The molecular structure of Ivacaftor, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is defined by a central amide bond connecting a quinolone core with a sterically hindered and electronically rich aniline derivative.
The primary synthetic challenge lies in the efficient and clean formation of this amide bond on a large scale. While direct coupling of 5-amino-2,4-di-tert-butylphenol with the quinoline carboxylic acid is feasible, this approach can be complicated by the presence of the reactive free phenol, which may lead to side reactions, competitive O-acylation, or oxidative degradation, complicating purification and impacting overall yield.
To circumvent these issues, advanced synthetic strategies employ a protecting group for the phenol. This application note details a field-proven process that utilizes a methyl carbonate protecting group, wherein This compound serves as the key, isolable intermediate.
The "Protect-First" Rationale: Causality and Strategic Advantage
The decision to protect the phenolic hydroxyl group as a methyl carbonate is a strategic choice rooted in process chemistry principles. This approach compartmentalizes the chemical transformations, ensuring higher fidelity and yield at each stage.
Core Advantages:
-
Enhanced Regioselectivity: The electron-withdrawing nature of the methyl carbonate group, combined with the steric bulk of the tert-butyl groups, directs the subsequent electrophilic nitration almost exclusively to the desired C-5 position, minimizing the formation of the undesired 6-nitro regioisomer.[1]
-
Improved Stability and Handling: The protected intermediates are generally more crystalline and less prone to oxidation compared to the free phenol, simplifying isolation and purification through standard crystallization techniques rather than column chromatography, which is often unfeasible at industrial scale.[2][3]
-
Streamlined Final Steps: The protected amine intermediate, 5-amino-2,4-di-tert-butylphenyl methyl carbonate, is an excellent nucleophile for the amide coupling reaction. The final deprotection is a straightforward hydrolysis step, often yielding high-purity Ivacaftor directly upon precipitation.[4][5]
The overall logic of this advanced synthesis is depicted below.
Diagram 1: Overall synthetic workflow for Ivacaftor.
Experimental Protocols
The following protocols are synthesized from established patent literature and peer-reviewed studies, representing a robust pathway to Ivacaftor.[1][2][3]
Part A: Synthesis of the Key Precursor, this compound
This three-step sequence transforms a simple phenol into the activated nitro-carbonate intermediate.
Protocol 1: Protection of 2,4-di-tert-butylphenol
-
Setup: To a stirred solution of 2,4-di-tert-butylphenol (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add an organic base such as triethylamine (1.2 eq.).
-
Reaction: Add methyl chloroformate (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Execution: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring for completion by TLC or HPLC.
-
Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts. Wash the filtrate sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,4-di-tert-butylphenyl methyl carbonate as a crude oil or solid, which can often be used directly in the next step.
Protocol 2: Regioselective Nitration
-
Setup: To a flask containing concentrated sulfuric acid, cooled to 0 °C, add potassium nitrate (1.1 eq.) portion-wise, ensuring it dissolves completely.
-
Reaction: Add the crude 2,4-di-tert-butylphenyl methyl carbonate (1.0 eq.) from the previous step dropwise to the nitrating mixture, maintaining the internal temperature between 0-5 °C.
-
Execution: Stir the reaction at this temperature for 1-2 hours. The reaction is highly exothermic and requires careful temperature control to maximize regioselectivity.
-
Workup: Carefully pour the reaction mixture onto crushed ice and water. The product will precipitate as a solid.
-
Isolation: Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral. The solid can be further purified by crystallization from an aliphatic solvent (e.g., n-hexane) to isolate pure This compound .[2][3]
Protocol 3: Reduction to the Amine Intermediate
-
Setup: Charge an autoclave vessel with This compound (1.0 eq.), a suitable solvent (e.g., methanol or isopropanol), and a catalytic amount of Raney Nickel (approx. 5-10 wt%).
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to 40-50 °C.
-
Execution: Maintain stirring under hydrogen pressure until uptake ceases, typically 4-6 hours. Monitor for the disappearance of the starting material by HPLC.
-
Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate in vacuo to yield 5-amino-2,4-di-tert-butylphenyl methyl carbonate , which can be used in the subsequent coupling step.
| Step | Key Reagents | Solvent | Typical Yield | Key Consideration |
| 1. Protection | Methyl Chloroformate, Et3N | DCM | >95% | Anhydrous conditions |
| 2. Nitration | KNO3, H2SO4 | - | 70-80% | Strict temperature control (0-5 °C) |
| 3. Reduction | H2, Raney Nickel | Methanol | >90% | Safe handling of H2 and catalyst |
Table 1: Summary of the synthesis of the key amine intermediate.
Part B: Final Assembly and Deprotection to Ivacaftor
With the key amine intermediate in hand, the final steps involve the critical amide bond formation and the unveiling of the active pharmaceutical ingredient.
Diagram 2: Workflow for the final coupling and deprotection steps.
Protocol 4: Amide Coupling
-
Setup: To a suspension of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq.) and 5-amino-2,4-di-tert-butylphenyl methyl carbonate (1.1 eq.) in a suitable solvent (e.g., 2-methyl-THF), add pyridine (2.0 eq.).
-
Reaction: Add a coupling agent, such as propane phosphonic acid anhydride (T3P®, 1.7 eq.), to the suspension.
-
Execution: Heat the mixture to 45-50 °C and stir for 8-12 hours, monitoring for completion by HPLC.[3]
-
Workup: Cool the reaction to room temperature and dilute with additional solvent. Wash the organic mixture with aqueous acid (e.g., 1N HCl) to remove pyridine, followed by aqueous base (e.g., NaHCO3 solution) and brine.
-
Isolation: Dry the organic layer, filter, and concentrate to obtain the crude 2,4-di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate .
Protocol 5: Final Deprotection to Ivacaftor
-
Setup: Dissolve the crude protected Ivacaftor intermediate (1.0 eq.) from the previous step in a mixture of methanol and water.
-
Reaction: Add an aqueous solution of sodium hydroxide (2.0-2.5 eq.) and stir the mixture at room temperature for 5 hours.[4][5]
-
Execution: Monitor the hydrolysis of the carbonate by HPLC until the reaction is complete.
-
Workup: Reduce the solvent volume by approximately two-thirds via distillation at reduced pressure (T < 40 °C).
-
Isolation: Cool the remaining solution and carefully acidify with aqueous HCl (e.g., 2N HCl) to a pH of 2-3. The final Ivacaftor product will precipitate as an off-white solid. Collect the solid by filtration, wash with water, and dry under vacuum to yield high-purity Ivacaftor .
Conclusion
The synthetic route to Ivacaftor via the This compound intermediate represents a significant process improvement over direct coupling strategies. By employing a temporary methyl carbonate protecting group, this method enhances the control over a critical regioselective nitration step, improves the physical handling properties of its intermediates, and facilitates a more robust and scalable manufacturing process. This application note provides the strategic rationale and actionable protocols for researchers engaged in the synthesis of Ivacaftor and related complex pharmaceutical agents.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 3. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]
- 4. WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]
- 5. Ivacaftor synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Use of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate as a Protecting Group for Phenols
Introduction: A Strategic Approach to Phenol Protection
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Phenolic hydroxyl groups, with their inherent nucleophilicity and acidity, often necessitate temporary masking to prevent unwanted side reactions. The ideal protecting group should be introduced under mild conditions, remain robust throughout various synthetic transformations, and be cleaved selectively without compromising the integrity of the molecule.
This guide details the application of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate as a highly effective protecting group for phenols. The strategic incorporation of two bulky tert-butyl groups and an electron-withdrawing nitro group on the phenyl ring confers unique properties to this reagent, allowing for efficient protection and facile, base-mediated deprotection. These attributes make it a valuable tool for researchers and professionals in drug development and chemical synthesis.
Core Principles and Advantages
The utility of this compound as a protecting group is rooted in several key chemical principles:
-
Steric Hindrance: The two tert-butyl groups provide significant steric bulk, which can enhance the stability of the protected phenol under certain reaction conditions.
-
Electron-Withdrawing Nitro Group: The presence of the nitro group at the para-position to the carbonate linkage is crucial. It significantly increases the electrophilicity of the carbonate carbonyl carbon, facilitating the initial protection reaction. More importantly, it stabilizes the resulting phenoxide leaving group during deprotection, rendering the carbonate bond highly susceptible to cleavage under mild basic conditions.[1]
-
Spectroscopic Monitoring: The cleavage of the protecting group releases 2,4-di-tert-butyl-5-nitrophenol, a chromophoric species. This allows for the convenient monitoring of the deprotection reaction progress using UV-Vis spectrophotometry, a principle demonstrated with similar 4-nitrophenyl carbonates.
Synthesis of the Protecting Group Reagent
For researchers interested in preparing the reagent in-house, this compound can be synthesized from the corresponding 2,4-di-tert-butyl-5-nitrophenol.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2,4-di-tert-butyl-5-nitrophenol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.
-
Acylation: Slowly add methyl chloroformate (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Experimental Protocols
Part 1: Protection of Phenols
This protocol outlines the general procedure for the protection of a phenolic hydroxyl group using this compound.
Diagram: General Workflow for Phenol Protection
Caption: A generalized workflow for the protection of phenols.
Materials:
-
Phenol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))
-
Standard laboratory glassware and purification supplies
Step-by-Step Protocol:
-
Preparation: To a solution of the phenol (1.0 eq) in an anhydrous aprotic solvent, add the chosen base (1.2-1.5 eq). Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the phenoxide.
-
Reaction: Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the protected phenol.
Table 1: Recommended Conditions for Phenol Protection
| Phenol Type | Recommended Base | Solvent | Typical Reaction Time |
| Electron-rich | K₂CO₃, TEA | MeCN, DCM | 2-4 hours |
| Electron-neutral | TEA, DIPEA | THF, DCM | 3-5 hours |
| Electron-poor | DIPEA, DBU | THF, DMF | 4-8 hours |
| Sterically hindered | DBU, NaH | THF, DMF | 6-12 hours |
Mechanism of Protection:
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the 2,4-di-tert-butyl-5-nitrophenoxide leaving group yields the desired protected phenol.
Diagram: Mechanism of Phenol Protection
Caption: The mechanism of phenol protection via nucleophilic acyl substitution.
Part 2: Deprotection of the Protected Phenol
The key advantage of this protecting group is its lability under mild basic conditions.
Materials:
-
Protected phenol substrate
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), THF/Water mixture)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Methoxide (NaOMe), Lithium Hydroxide (LiOH))
-
Standard laboratory glassware and purification supplies
Step-by-Step Protocol:
-
Dissolution: Dissolve the protected phenol in a suitable solvent.
-
Base Addition: Add the base to the solution. The choice and amount of base will depend on the substrate's sensitivity to basic conditions.
-
Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC or by observing the formation of the yellow-colored 2,4-di-tert-butyl-5-nitrophenoxide.
-
Work-up: Once the reaction is complete (typically 1-3 hours), neutralize the mixture with a dilute acid (e.g., 1M HCl) until the yellow color disappears.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude phenol if necessary.
Table 2: Recommended Conditions for Deprotection
| Substrate Sensitivity | Recommended Base | Solvent | Typical Reaction Time |
| Robust | NaOMe in MeOH | MeOH | 1-2 hours |
| Moderate | K₂CO₃ in MeOH/H₂O | MeOH/H₂O | 2-4 hours |
| Sensitive | LiOH in THF/H₂O | THF/H₂O | 3-6 hours |
Mechanism of Deprotection:
The deprotection is a base-catalyzed hydrolysis of the carbonate. The base (e.g., hydroxide or methoxide) attacks the carbonyl carbon of the protected phenol, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the phenoxide of the substrate to regenerate the phenol. The stability of the 2,4-di-tert-butyl-5-nitrophenoxide as a leaving group facilitates this process.
Diagram: Mechanism of Deprotection
Caption: The base-catalyzed hydrolysis mechanism for deprotection.
Conclusion
The this compound protecting group offers a valuable strategy for the temporary masking of phenolic hydroxyl groups. Its ease of introduction, stability, and, most notably, its facile cleavage under mild basic conditions make it an attractive alternative to other phenol protecting groups. The ability to monitor the deprotection process spectrophotometrically adds a layer of convenience for the practicing chemist. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can effectively employ this protecting group to advance their synthetic endeavors.
References
Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Abstract
This application note provides a comprehensive guide for the development and validation of a robust analytical method for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate using High-Performance Liquid Chromatography (HPLC). The methodology herein is grounded in a systematic, science-driven approach, beginning with an analysis of the analyte's physicochemical properties to establish initial chromatographic conditions. It further details the optimization of critical parameters and a full validation according to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and professionals in drug development who require a reliable method for the quantification and purity assessment of this compound.
Introduction
This compound is a complex organic molecule featuring both bulky hydrophobic groups and polar functionalities.[1][2][3][4][5] Its accurate quantification is crucial in various stages of pharmaceutical development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility.[6][7]
The development of a reliable HPLC method, however, is not a trivial task and requires a systematic approach.[8][9] This guide eschews a "one-size-fits-all" template, instead focusing on a logical workflow that explains the rationale behind each experimental choice, ensuring the final method is both robust and fit for its intended purpose.
Analyte Characterization and Initial Considerations
A thorough understanding of the analyte's properties is the foundation of efficient method development.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |
| Molecular Weight | 309.36 g/mol | [1] |
| Appearance | Yellow crystalline solid | [10] |
| Solubility | Soluble in organic solvents | [10] |
| Key Structural Features | - Two bulky, non-polar tert-butyl groups- A polar nitrophenyl group- A methyl carbonate group | [1] |
Initial deductions based on properties:
-
Chromatographic Mode: The significant non-polar character imparted by the two tert-butyl groups makes Reversed-Phase HPLC (RP-HPLC) the ideal choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[9][11]
-
Detection: The nitrophenyl group is a strong chromophore. Nitrophenols are known to absorb significantly in the near-UV range, with absorption maxima often between 310 nm and 360 nm.[12][13] A common starting point for aromatic compounds is also 254 nm.[14] Therefore, a UV-Vis detector is suitable. An initial wavelength scan of a standard solution is recommended to determine the λmax for optimal sensitivity.
-
Sample Preparation: The compound's solubility in organic solvents simplifies sample preparation. A suitable diluent would be a mixture of the mobile phase components, such as acetonitrile or methanol, to ensure compatibility with the HPLC system and good peak shape.
HPLC Method Development Strategy
Our strategy follows a two-stage process: method scouting to find suitable initial conditions, followed by optimization to fine-tune the separation.[8]
Caption: A two-phase workflow for systematic HPLC method development.
Phase 1: Method Scouting Protocol
Objective: To determine a suitable column and mobile phase combination that provides adequate retention and elution of the analyte.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile. Dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of acetonitrile and water.
-
HPLC System Setup:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[9]
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Detector: UV-Vis detector set to 254 nm. If possible, acquire spectra across a range (e.g., 200-400 nm) to identify the λmax.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Scouting Gradient: Run a broad linear gradient to locate the approximate elution conditions.[11]
-
Time (min) % Mobile Phase B (ACN) 0.0 10 20.0 90 25.0 90 25.1 10 30.0 10
-
-
Evaluation: Analyze the resulting chromatogram for the retention time (tR) of the analyte peak. The goal is to have the peak elute within a reasonable time frame with good symmetry.
Phase 2: Method Optimization
Based on the scouting run, the method can be optimized for speed, resolution, and peak shape.
-
From Gradient to Isocratic: If the scouting run shows a single, well-retained peak, an isocratic method may be more suitable for routine analysis. The optimal isocratic mobile phase composition can be estimated from the percentage of organic solvent at the peak's elution time in the gradient run.
-
Mobile Phase Modifier: Acetonitrile is often a good first choice due to its low viscosity and UV transparency. Methanol can also be evaluated as it offers different selectivity, which can be advantageous if resolving impurities.[15]
-
pH Control: For this neutral molecule, pH adjustment of the mobile phase is not expected to have a significant impact on retention. However, if dealing with acidic or basic impurities, buffering the aqueous mobile phase (e.g., with phosphate or acetate buffer) can improve peak shape and reproducibility.[15]
Optimized Isocratic Method (Example):
Based on typical results for similar hydrophobic compounds, an optimized method might look as follows:
Table 2: Proposed Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Protocol
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation will be performed according to ICH Q2(R2) guidelines.[6][16][17][18][19]
Caption: Key parameters for analytical method validation as per ICH guidelines.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
If available, analyze samples containing known impurities or forced degradation samples (e.g., acid, base, peroxide, heat, light stressed).
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.
Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Protocol:
-
Perform a recovery study by spiking a placebo (matrix without the analyte) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the standard solution at 100% concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
Protocol:
-
These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
-
-
Confirm the determined LOQ by preparing a standard at this concentration and verifying that it meets the accuracy and precision criteria.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the optimized method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., Acetonitrile ± 2%).
-
-
Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and symmetry.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor changes.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of this compound. By starting with the analyte's physicochemical properties to guide initial parameter selection, followed by logical optimization and full validation according to ICH guidelines, a reliable and reproducible method can be established. This ensures the generation of high-quality data for quality control, stability studies, and other applications in a research and drug development environment.
References
- 1. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 873055-55-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. CAS NO. 873055-55-1 | this compound | C16H23NO5 [localpharmaguide.com]
- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. actascientific.com [actascientific.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 9. pharmtech.com [pharmtech.com]
- 10. This compound CAS 873055-55-1, High Purity & Best Price [nbinnochem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. DSpace [cora.ucc.ie]
- 13. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 14. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. youtube.com [youtube.com]
The Versatile Reagent: A Guide to 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for reagents that offer high efficiency, selectivity, and predictable reactivity is paramount. 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate has emerged as a valuable, yet somewhat specialized, intermediate with significant applications in complex molecule synthesis. This guide provides an in-depth exploration of its properties, reactivity, and detailed protocols for its use, aimed at researchers, scientists, and drug development professionals.
Introduction: Beyond a Simple Intermediate
This compound is a stable, crystalline solid that serves as a key intermediate in the synthesis of various high-value compounds.[1] Its most prominent role is in the final stages of the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.[2] However, its utility extends beyond this specific application. The strategic placement of two bulky tert-butyl groups and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic and steric environment. This substitution pattern modulates the reactivity of the methyl carbonate group, making the nitrophenyl moiety an excellent leaving group under specific conditions. This inherent reactivity allows the compound to be used as a stable, yet effective, protecting group for phenols and potentially as an activating agent in other transformations.
This document will delve into the practical aspects of handling and utilizing this reagent, providing not only step-by-step instructions but also the underlying chemical principles that govern its reactivity.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in any experimental setting.
| Property | Value | Source |
| CAS Number | 873055-55-1 | [3] |
| Molecular Formula | C₁₆H₂₃NO₅ | [3] |
| Molecular Weight | 309.36 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling:
According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[3] However, as a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn when handling this or any other chemical. Work should be conducted in a well-ventilated fume hood. For comprehensive safety information, it is always recommended to consult the latest Safety Data Sheet (SDS) from the supplier.
Application Note I: Hydrolytic Deprotection in the Final Step of Ivacaftor Synthesis
The most well-documented application of this compound is as a protected precursor to the active pharmaceutical ingredient, Ivacaftor. In this context, the methyl carbonate group serves as a protecting group for the phenolic hydroxyl of the final compound. The removal of this group is the terminal step in the synthesis, revealing the active drug molecule.
Mechanistic Rationale
The deprotection is a base-catalyzed hydrolysis of the carbonate ester. The electron-withdrawing nitro group on the phenyl ring makes the 2,4-di-tert-butyl-5-nitrophenoxide a relatively stable leaving group. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the carbonate. The bulky tert-butyl groups likely serve to sterically hinder unwanted side reactions at other positions on the aromatic ring during the preceding synthetic steps.
Caption: Base-catalyzed hydrolysis of the methyl carbonate protecting group.
Detailed Experimental Protocol
The following protocol is adapted from the patent literature describing the synthesis of Ivacaftor.
Reaction: Deprotection of 2,4-di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate.
Materials:
-
2,4-di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water (H₂O)
-
2N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Suction filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,4-di-tert-butyl-5-(4-oxo-1,4-dihydroquinoline-3-carboxamido)phenyl methyl carbonate (1.0 eq) in methanol (approx. 0.1 M solution).
-
Base Addition: In a separate container, prepare a solution of sodium hydroxide (2.2 eq) in deionized water. Add the NaOH solution to the methanolic solution of the starting material with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material and the appearance of the product spot/peak.
-
Work-up: a. Reduce the volume of the reaction mixture to approximately one-third of its original volume using a rotary evaporator, ensuring the bath temperature does not exceed 40°C. b. Acidify the concentrated mixture to a pH of 2-3 by the slow addition of 2N HCl. A precipitate should form.
-
Isolation: Collect the precipitated solid by suction filtration. Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the isolated solid under vacuum to yield the final product, Ivacaftor, as an off-white solid.
Application Note II: A Protecting Group for Phenols in Multistep Synthesis
The properties that make the this compound a suitable precursor for Ivacaftor also make it a potentially useful protecting group for other phenolic compounds in different synthetic contexts.
Rationale for Use as a Protecting Group
An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and easy to remove selectively and in high yield. The methyl carbonate of a hindered nitrophenol fits these criteria well for certain applications:
-
Stability: The carbonate linkage is generally stable to a variety of non-basic conditions, including many oxidative and reductive reactions, as well as some acid-catalyzed transformations.
-
Base-Labile Removal: As demonstrated in the Ivacaftor synthesis, the group is readily cleaved under mild basic conditions. This provides an orthogonal deprotection strategy to acid-labile groups like tert-butyldimethylsilyl (TBDMS) or base-stable but hydrogenolysis-labile groups like benzyl (Bn).
-
Activation of the Phenol: The electron-withdrawing nature of the nitrophenyl carbonate can activate the phenolic oxygen, making it a better leaving group in certain reactions.
Caption: Workflow for using the carbonate as a phenol protecting group.
Representative Protocol for Phenol Protection
While specific examples in the literature for the protection of various phenols using this compound are not abundant, a general procedure can be proposed based on standard carbonate formation reactions. The reagent for this would be the corresponding chloroformate, which can be synthesized from 2,4-di-tert-butyl-5-nitrophenol.
Hypothetical Reaction: Protection of a generic phenol.
Materials:
-
Phenol substrate
-
2,4-di-tert-butyl-5-nitrophenyl chloroformate (to be synthesized from the corresponding phenol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as pyridine or triethylamine (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, inert gas-purged round-bottom flask, add the phenol substrate (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2,4-di-tert-butyl-5-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: a. Quench the reaction with the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the protected phenol.
Conclusion
This compound is a reagent with demonstrated utility in high-stakes pharmaceutical synthesis. Its true potential, however, lies in its broader application as a specialized protecting group for phenols. The unique combination of steric hindrance and electronic activation provides a tool for chemists to navigate complex synthetic pathways where orthogonal deprotection strategies are required. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this versatile molecule into their synthetic repertoire.
References
The Strategic Role of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery and development, the strategic manipulation of chemical functionalities is paramount. The precise installation and removal of protecting groups, and the activation of molecules for subsequent reactions, are cornerstone techniques that enable the synthesis of complex therapeutic agents. Among the diverse repertoire of reagents available to the medicinal chemist, 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate has emerged as a sophisticated tool, particularly recognized for its pivotal role as a key intermediate in the synthesis of the cystic fibrosis drug, Ivacaftor.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the multifaceted applications, underlying chemical principles, and detailed protocols for the effective utilization of this versatile reagent.
Introduction: Beyond a Simple Intermediate
While its most prominent application to date is in the synthesis of Ivacaftor, the utility of this compound extends beyond this specific context.[1] At its core, it is a protected and activated form of 2,4-di-tert-butyl-5-nitrophenol. The strategic placement of the two bulky tert-butyl groups on the phenyl ring significantly influences the reagent's physicochemical properties and reactivity, offering distinct advantages over simpler nitrophenyl carbonates. This guide will delve into these nuances, providing a framework for its application as a base-labile protecting group and a precursor to a sterically hindered leaving group.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 873055-55-1 | [3] |
| Molecular Formula | C₁₆H₂₃NO₅ | [3] |
| Molecular Weight | 309.36 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 384 °C | [1] |
| Density | 1.110 g/cm³ | [1] |
| Storage | 2-8 °C | [1] |
The Influence of Steric Hindrance: A Design Feature
The two tert-butyl groups at positions 2 and 4 of the phenyl ring are not mere spectators; they are crucial design elements that modulate the reactivity and selectivity of the molecule. This steric hindrance imparts several advantageous characteristics. The bulky nature of these groups can prevent unwanted side reactions at adjacent sites on the molecule. Furthermore, this steric congestion can influence the conformational rigidity of the molecule, which can be a critical factor in its interaction with other molecules.
The presence of these bulky alkyl groups also enhances the lipophilicity of the molecule, which can improve its solubility in organic solvents commonly used in synthesis. This increased solubility can be particularly beneficial when working with complex, nonpolar substrates.
Caption: Structure of this compound.
Application as a Precursor to a Base-Labile Protecting Group
A primary application of this compound is as a precursor for the protection of hydroxyl and amino functionalities. The methyl carbonate itself is a stable entity, but upon hydrolysis, it yields the corresponding 2,4-di-tert-butyl-5-nitrophenoxide, which can then be used to introduce a sterically hindered, base-labile protecting group onto a target molecule.
The general principle revolves around the base-mediated cleavage of the carbonate, which releases the highly colored 2,4-di-tert-butyl-5-nitrophenoxide anion. This distinct yellow color provides a convenient method for visually and spectrophotometrically monitoring the progress of the deprotection reaction.
General Reaction Scheme
Caption: General workflow for protection and deprotection.
Detailed Protocols
Protocol for the Synthesis of this compound
This protocol is adapted from procedures described in the context of Ivacaftor synthesis.
Materials:
-
2,4-di-tert-butylphenol
-
Methyl chloroformate
-
A suitable base (e.g., triethylamine or pyridine)
-
A suitable solvent (e.g., dichloromethane or toluene)
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
Procedure:
-
Protection of the Phenolic Hydroxyl Group:
-
Dissolve 2,4-di-tert-butylphenol in the chosen organic solvent.
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add methyl chloroformate to the cooled solution while stirring.
-
Allow the reaction to proceed to completion, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,4-di-tert-butylphenyl methyl carbonate.
-
-
Nitration of the Protected Phenol:
-
Carefully add the crude 2,4-di-tert-butylphenyl methyl carbonate to a pre-cooled mixture of nitric acid and sulfuric acid.
-
Maintain the temperature of the reaction mixture below 5 °C.
-
Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Protocol for the Protection of an Amine
Materials:
-
Amine-containing substrate
-
This compound
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
A suitable solvent (e.g., dichloromethane or DMF)
Procedure:
-
Dissolve the amine-containing substrate in the chosen solvent.
-
Add the base to the solution.
-
Add a stoichiometric equivalent of this compound.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting protected amine by column chromatography.
Protocol for Spectrophotometric Monitoring of Deprotection
The release of the 2,4-di-tert-butyl-5-nitrophenoxide anion upon base-mediated deprotection can be monitored by UV-Vis spectrophotometry.
Materials:
-
Protected substrate
-
A suitable buffer solution for maintaining a basic pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the protected substrate in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of buffer solutions with the desired basic pH.
-
In a quartz cuvette, add the buffer solution.
-
Initiate the deprotection reaction by adding a small aliquot of the stock solution of the protected substrate to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at the λmax of the 2,4-di-tert-butyl-5-nitrophenoxide anion (the exact wavelength should be determined experimentally but is expected to be in the range of 400-420 nm) over time.
-
The increase in absorbance corresponds to the progress of the deprotection reaction.
Potential Applications in Medicinal Chemistry
Beyond its role in the synthesis of Ivacaftor, the unique properties of this compound suggest its potential utility in several other areas of medicinal chemistry:
-
Peptide Synthesis: The corresponding carbonate could be used for the protection of amino acid side chains, offering an orthogonal protecting group strategy to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.
-
Oligonucleotide Synthesis: The protection of hydroxyl groups in nucleosides is a critical step in oligonucleotide synthesis. The base-lability of this protecting group could be advantageous in this context.
-
Fragment-Based Drug Discovery: The sterically hindered nitrophenyl moiety could be incorporated into fragments to modulate their physicochemical properties and to serve as a handle for further chemical elaboration.
-
Prodrug Design: The carbonate linkage could be used to mask a phenolic drug, with the bulky di-tert-butyl nitrophenyl group being cleaved in vivo by esterases to release the active pharmaceutical ingredient.
Conclusion
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its well-defined role in the synthesis of Ivacaftor highlights its reliability and utility. The steric and electronic properties conferred by the di-tert-butyl and nitro substituents provide a unique combination of stability, reactivity, and traceability that can be exploited in a variety of synthetic contexts. The protocols and application notes provided herein are intended to serve as a guide for researchers to effectively harness the potential of this reagent in the discovery and development of new therapeutic agents.
References
Application Notes and Protocols for Isotopic Labeling Using 2,4-di-tert-butyl-5-nitrophenyl-d10 methyl carbonate
Introduction: A Novel Tool for Quantitative Mass Spectrometry
Quantitative proteomics and metabolomics are essential disciplines in modern drug discovery and biomedical research, enabling the precise measurement of changes in biomolecule abundance. Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful strategy for accurate and robust quantification. This document provides a comprehensive guide to the utilization of a novel deuterated labeling reagent, 2,4-di-tert-butyl-5-nitrophenyl-d10 methyl carbonate, for the isotopic labeling of primary amines in peptides, proteins, and other amine-containing biomolecules.
The design of this reagent, featuring an activated 2,4-di-tert-butyl-5-nitrophenyl carbonate leaving group, facilitates the efficient transfer of a deuterated methyl (-CD3) and a deuterated tert-butyl (-C(CD3)3) moiety to primary amino groups. The introduction of ten deuterium atoms provides a significant mass shift for clear differentiation in mass spectrometric analyses. These application notes and protocols are intended for researchers, scientists, and drug development professionals seeking to employ a cost-effective and efficient chemical labeling strategy for quantitative studies.
Chemical Properties and Synthesis
Chemical Structure:
-
Compound Name: 2,4-di-tert-butyl-5-nitrophenyl-d10 methyl carbonate
-
Molecular Formula: C₁₆H₁₃D₁₀NO₅
-
CAS Number: 2422935-72-4 (deuterated)[1]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight (Monoisotopic) | 319.22 g/mol |
| Appearance | Expected to be a light yellow to yellow solid |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
| Storage | Store at 2-8°C, protected from moisture |
Proposed Synthesis Route:
The synthesis of 2,4-di-tert-butyl-5-nitrophenyl-d10 methyl carbonate can be achieved through a two-step process, starting with the commercially available 2,4-di-tert-butyl-5-nitrophenol.
Figure 1: Proposed synthesis of the deuterated labeling reagent.
A detailed protocol for the synthesis of the precursor, 2,4-di-tert-butyl-5-nitrophenol, has been described in the literature, often starting from 2,4-di-tert-butylphenol.[2][3][4][5][6][7] Deuterated methyl chloroformate is also commercially available or can be synthesized.[8][9][10][11]
Principle of Labeling and Reaction Mechanism
The labeling strategy is based on the nucleophilic acyl substitution reaction between the primary amino groups of biomolecules and the activated carbonate of the labeling reagent. The 2,4-di-tert-butyl-5-nitrophenyl group is an excellent leaving group, facilitating the reaction under mild conditions.
Proposed Reaction Mechanism:
The primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a peptide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This results in the formation of a stable carbamate linkage and the release of 2,4-di-tert-butyl-5-nitrophenol as a byproduct.
Figure 2: Proposed mechanism for labeling primary amines.
Application Notes: Best Practices and Considerations
Expertise & Experience: The choice of labeling conditions is critical for achieving high efficiency and specificity. The reaction is typically performed in a slightly basic buffer (pH 8.0-9.0) to ensure the primary amines are deprotonated and thus more nucleophilic.[12] However, a very high pH can lead to hydrolysis of the reagent. A molar excess of the labeling reagent is necessary to drive the reaction to completion, but an excessive amount can lead to non-specific labeling and should be optimized for each specific application.
Trustworthiness: To ensure the validity of your quantitative data, it is crucial to assess the labeling efficiency. This can be achieved by analyzing a small aliquot of the labeled sample by mass spectrometry to check for any unlabeled peptides. Additionally, a "light" version of the labeling reagent (non-deuterated) can be used in parallel to confirm the expected mass shift and fragmentation patterns.
Authoritative Grounding: The use of deuterated labeling reagents can sometimes lead to a chromatographic isotope effect, where the deuterated and non-deuterated peptides exhibit slightly different retention times in reversed-phase liquid chromatography.[13][14][15][16][17] This effect is generally small but should be considered during data analysis to ensure accurate quantification. Using a chromatography system with high peak capacity and appropriate data analysis software can help to mitigate this issue.
Experimental Protocols
Protocol 1: Labeling of Peptides from Protein Digests
This protocol is designed for the labeling of peptides generated from a standard bottom-up proteomics workflow.
Materials:
-
Lyophilized peptides from protein digest
-
2,4-di-tert-butyl-5-nitrophenyl-d10 methyl carbonate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 100 mM Triethylammonium bicarbonate (TEAB) or 50 mM Sodium borate, pH 8.5
-
Quenching Solution: 5% Hydroxylamine or 50 mM Tris-HCl, pH 8.0
-
C18 solid-phase extraction (SPE) cartridges for peptide desalting
Procedure:
-
Sample Preparation:
-
Reagent Preparation:
-
Allow the vial of 2,4-di-tert-butyl-5-nitrophenyl-d10 methyl carbonate to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the labeling reagent in anhydrous DMF or DMSO. This should be prepared fresh before each use.
-
-
Labeling Reaction:
-
Reconstitute the lyophilized peptides in the Labeling Buffer to a concentration of 1-2 mg/mL.
-
While vortexing gently, add the labeling reagent stock solution to the peptide solution. A 5-10 fold molar excess of the reagent over the estimated amount of primary amines is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to consume any unreacted labeling reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Cleanup:
-
Acidify the sample with 1% trifluoroacetic acid (TFA).
-
Desalt the labeled peptides using a C18 SPE cartridge to remove the labeling byproducts and excess reagent.
-
Elute the labeled peptides and lyophilize to dryness. The sample is now ready for mass spectrometry analysis.
-
Protocol 2: Labeling of Intact Proteins
This protocol is for the labeling of primary amines on the surface of intact proteins.
Materials:
-
Purified protein solution
-
2,4-di-tert-butyl-5-nitrophenyl-d10 methyl carbonate
-
Anhydrous DMF or DMSO
-
Labeling Buffer: 0.1 M Sodium bicarbonate or PBS, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange into the Labeling Buffer using a desalting column or dialysis.[18]
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a fresh 10 mg/mL stock solution of the labeling reagent in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Slowly add a 10-20 fold molar excess of the labeling reagent to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Mass Spectrometry Data Acquisition and Analysis
Workflow Overview:
Figure 3: Workflow for isotopic labeling and mass spectrometry.
Data Acquisition:
-
Labeled peptides can be analyzed using standard bottom-up proteomics platforms (e.g., nanoLC-ESI-MS/MS).
-
In the MS1 scan, the deuterated peptides will appear with a mass shift of +10.0628 Da per label compared to their non-deuterated counterparts.
-
For fragmentation (MS/MS), collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used. The fragmentation of the carbamate bond may occur, but the deuterated methyl and tert-butyl groups are expected to remain on the peptide backbone, allowing for identification and quantification. The fragmentation of peptides labeled with methyl groups can sometimes lead to neutral losses or migration of the methyl group, which should be considered during spectral interpretation.[1][19]
Data Analysis:
-
Standard proteomics software packages (e.g., MaxQuant, Proteome Discoverer, Spectronaut) can be used for data analysis.
-
The mass of the modification (+C₅D₁₀O₂) needs to be set as a variable modification on lysine residues and peptide N-termini.
-
Quantification is performed by comparing the peak intensities of the "light" (unlabeled or labeled with a non-deuterated version of the reagent) and "heavy" (deuterated) peptide pairs in the MS1 spectra.
-
Specialized software for analyzing hydrogen-deuterium exchange data may also be useful for processing and visualizing the data.[9][10][15][17][20]
Advantages and Potential Limitations
Table 2: Advantages and Limitations of the Labeling Method
| Advantages | Limitations |
| Cost-effective: Deuterium is generally less expensive than ¹³C or ¹⁵N isotopes. | Chromatographic Isotope Effect: Potential for slight retention time shifts between labeled and unlabeled peptides.[13][14][15][16][17] |
| Significant Mass Shift: A 10 Da mass difference provides clear separation in the MS1 scan. | Potential for Incomplete Labeling: Reaction conditions need to be optimized to ensure complete labeling. |
| Amine-Reactive: Targets primary amines, which are abundant in peptides and proteins. | No Multiplexing Capability: This specific reagent is designed for two-state comparisons (light vs. heavy). |
| Mild Reaction Conditions: The activated carbonate allows for efficient labeling under gentle conditions. | Limited Published Data: As a novel reagent, its performance characteristics are not as extensively documented as other commercial reagents. |
Conclusion
2,4-di-tert-butyl-5-nitrophenyl-d10 methyl carbonate presents a promising new tool for isotopic labeling in quantitative mass spectrometry. Its straightforward synthesis, amine-reactivity, and the significant mass shift imparted by the ten deuterium atoms make it an attractive option for researchers performing two-state comparative studies. The protocols and application notes provided herein offer a comprehensive guide for the successful implementation of this labeling strategy. As with any chemical labeling method, careful optimization and validation are key to achieving accurate and reproducible quantitative results.
References
- 1. Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides: Precaution of Using MS/MS of Singly Charged Ions for Interrogating Peptide Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4-Di-tert-butyl-5-nitrophenol | 873055-57-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. 2,4-Di-tert-butyl-5-nitrophenol | 873055-57-3 [sigmaaldrich.com]
- 7. 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. isotope.com [isotope.com]
- 11. Deuterated methyl chloroformate (d3-MCF, D-MCF) [buyolig.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Controlling deuterium isotope effects in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography separations for implementation in a quantitative proteomic approach. | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]
How to handle and store 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate in a lab setting
An Application Guide for the Laboratory Handling and Storage of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of this compound (CAS No. 873055-55-1) in a research and development laboratory setting. As an important intermediate in pharmaceutical synthesis, including for compounds like Ivacaftor, proper management of this reagent is critical to ensure experimental integrity and personnel safety.[1][2] This guide outlines the compound's key physicochemical properties, detailed protocols for storage and solution preparation, and essential safety precautions grounded in established laboratory practices.
Compound Identification and Physicochemical Properties
This compound is a complex organic molecule whose stability and reactivity are influenced by its functional groups: a carbonate ester, a nitro group, and bulky tert-butyl groups on the phenyl ring. Understanding these properties is fundamental to its correct handling.
| Property | Value | Source |
| CAS Number | 873055-55-1 | --INVALID-LINK--[3] |
| Molecular Formula | C₁₆H₂₃NO₅ | --INVALID-LINK--[3] |
| Molecular Weight | 309.36 g/mol | --INVALID-LINK--[3] |
| IUPAC Name | (2,4-ditert-butyl-5-nitrophenyl) methyl carbonate | --INVALID-LINK--[3] |
| Appearance | Data Not Available (Often a solid) | N/A |
| Known Applications | Useful research chemical; Intermediate in synthesis | --INVALID-LINK--[4] |
Safety, Handling, and Personal Protective Equipment (PPE)
While some aggregated data suggest this specific chemical does not meet GHS hazard criteria, this should be interpreted with caution as toxicological properties may not have been fully investigated.[3] The chemical structure, a nitrophenyl carbonate, warrants careful handling. Nitrophenyl esters are a class of compounds known for their reactivity as acylating agents and can be susceptible to hydrolysis.[5][6][7] Therefore, a conservative approach to safety is mandated.
2.1. Guiding Principle: ALARA (As Low As Reasonably Achievable)
All exposure should be minimized. Handle this compound within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
2.2. Required Personal Protective Equipment (PPE)
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required when handled inside a fume hood. If weighing large quantities outside of a ventilated enclosure, a NIOSH-approved respirator with an organic vapor/particulate filter may be necessary.
2.3. General Handling Practices
-
Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Ensure an eyewash station and safety shower are readily accessible.
Storage and Stability
The stability of this compound is critical for its efficacy as a reagent. Carbonate esters can be sensitive to moisture, heat, and pH extremes.[9]
3.1. Storage Conditions
To mitigate degradation, the following storage protocol is required.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows the rate of potential hydrolytic decomposition and other degradation pathways.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Minimizes exposure to atmospheric moisture, which can hydrolyze the carbonate ester linkage. |
| Light | Store in an amber or opaque vial. | Protects the compound from potential light-induced degradation, a common concern for nitroaromatic compounds. |
| Container | Tightly sealed, chemically compatible container (e.g., glass vial with a PTFE-lined cap). | Prevents contamination and degradation from atmospheric components. |
| Compatibility | Store away from strong acids, strong bases, and strong oxidizing/reducing agents. | Bases and acids can catalyze hydrolysis of the ester. |
3.2. Signs of Degradation Visually inspect the material before use. A change in color or physical state may indicate degradation. Hydrolysis would yield 2,4-di-tert-butyl-5-nitrophenol, which may appear as a yellow to orange crystalline solid.
Workflow for Handling and Storage
The following diagram outlines the standard workflow from receipt of the compound to its use in an experiment.
References
- 1. This compound | 873055-55-1 [chemicalbook.com]
- 2. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 3. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Carbonate ester - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Welcome to the technical support center for the synthesis of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As an important intermediate in the preparation of pharmaceuticals like Ivacaftor, achieving a high yield and purity of this compound is paramount[1][2]. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Synthesis
This section addresses fundamental questions about the synthetic pathway, providing the core knowledge needed to execute the reaction successfully.
Q1: What is the overall synthetic route for this compound?
The synthesis is typically a two-step process starting from 2,4-di-tert-butylphenol.
-
Nitration: The first step is the regioselective nitration of 2,4-di-tert-butylphenol to produce the key intermediate, 2,4-di-tert-butyl-5-nitrophenol[3][4][5].
-
Carbonate Formation: The second step involves the O-acylation of the nitrophenol intermediate with methyl chloroformate in the presence of a base to yield the final product[1]. This step is a classic example of the Schotten-Baumann reaction[6][7].
Below is a diagram illustrating the overall workflow.
Caption: Overall synthetic workflow.
Q2: What is the mechanism of the carbonate formation step, and why is a base necessary?
The formation of the methyl carbonate is a nucleophilic acyl substitution reaction. The base plays a dual, critical role:
-
Deprotonation: The base (e.g., sodium hydroxide) deprotonates the hydroxyl group of the 2,4-di-tert-butyl-5-nitrophenol. This generates a phenoxide anion, which is a much stronger nucleophile than the neutral phenol.
-
Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl). The base neutralizes this acidic byproduct, preventing it from protonating the newly formed product or unreacted phenoxide, which would halt the reaction[6][8].
This process, typically performed in a biphasic system (e.g., an organic solvent and water), is known as the Schotten-Baumann reaction[7].
Caption: Schotten-Baumann reaction mechanism and competing hydrolysis.
Q3: Why is methyl chloroformate a challenging reagent to handle?
Methyl chloroformate is a highly reactive and hazardous compound. Its challenges stem from several properties:
-
Toxicity: It is toxic and corrosive[9]. Upon heating or in the presence of certain catalysts, it can decompose into even more hazardous substances like phosgene and hydrogen chloride[9][10].
-
Moisture Sensitivity: It hydrolyzes readily in the presence of water to form methanol, HCl, and carbon dioxide[9]. This not only consumes the reagent but also introduces impurities and alters the reaction pH.
-
Thermal Instability: At elevated temperatures (above 425°C), it can decompose to methyl chloride and carbon dioxide[10][11]. While these temperatures are outside normal reaction conditions, localized heating or improper storage can be a concern.
Therefore, all manipulations should be performed in a well-ventilated fume hood, under anhydrous conditions where possible, and with appropriate personal protective equipment.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis, helping you diagnose and resolve issues to improve your yield and purity.
Low Overall Yield
Q: My overall yield is poor (<50%). Where should I start investigating?
A low overall yield can originate from either the nitration step or the carbonate formation step. A systematic approach is best:
-
Analyze Intermediates: First, confirm the yield and purity of your 2,4-di-tert-butyl-5-nitrophenol intermediate after the nitration step. If the yield or purity here is low, focus on optimizing Step 1.
-
Assess Step 2 Efficiency: If the intermediate is of high quality but the final yield is low, the problem lies in the carbonate formation. The most common culprits are incomplete reaction, reagent decomposition, or product loss during workup.
| Problem Source | Key Areas to Investigate |
| Step 1: Nitration | Regioselectivity, reaction temperature, purity of starting phenol. |
| Step 2: Carbonate Formation | Purity of methyl chloroformate, base concentration, reaction temperature, phase mixing, reagent hydrolysis. |
| Workup/Purification | Inefficient extraction, product decomposition during purification. |
| Caption: Initial diagnostic checklist for low yield. |
Issues with Step 1: Nitration
Q: The nitration of 2,4-di-tert-butylphenol is giving me a mixture of isomers and a low yield of the desired 5-nitro product. How can I improve this?
This is a common challenge, as nitration can occur at other positions on the aromatic ring. Low regioselectivity is often a significant contributor to poor overall yield, sometimes requiring chromatographic separation which is not ideal for scaling up[12].
Causality: The directing effects of the two bulky tert-butyl groups and the hydroxyl group are powerful. However, harsh nitrating conditions can overcome these effects, leading to side products.
Solutions:
-
Protect the Hydroxyl Group: One effective strategy is to first protect the phenolic hydroxyl group as a carbonate. This deactivates the ring slightly and can improve the selectivity of the subsequent nitration. The protecting group is then removed to yield the nitrophenol[12]. While this adds steps, it can significantly boost the yield of the correct isomer and simplify purification.
-
Control Reaction Temperature: Run the nitration at a low temperature (e.g., 0°C to 5°C). This reduces the rate of reaction and often favors the thermodynamically preferred product, minimizing the formation of undesired isomers.
-
Slow Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of the phenol. This prevents localized high concentrations of the nitrating agent and helps to control the reaction exotherm.
Issues with Step 2: Carbonate Formation
Q: My reaction with methyl chloroformate is incomplete, and TLC analysis shows significant unreacted nitrophenol even after extended reaction times. What's wrong?
An incomplete reaction is typically caused by insufficient nucleophilicity of the phenoxide or poor interaction between the reactants.
Causality: In a biphasic Schotten-Baumann reaction, the phenoxide is in the aqueous phase while the methyl chloroformate is in the organic phase. The reaction can only occur at the interface between the two layers. If mixing is poor or the phenoxide cannot be transferred into the organic phase, the reaction rate will be extremely slow.
Solutions:
-
Increase Agitation: Ensure vigorous stirring of the reaction mixture. This increases the surface area of the interface between the organic and aqueous layers, accelerating the reaction rate.
-
Check Base Stoichiometry and Concentration: Use at least one full equivalent of a strong base (e.g., NaOH, KOH). Ensure it is fully dissolved in the aqueous phase. Insufficient base will result in unreacted phenol.
-
Consider a Homogeneous System: If biphasic conditions are problematic, switch to a single-phase system. Use an organic base like triethylamine or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, THF). This ensures all reactants are in the same phase.
-
Introduce a Phase-Transfer Catalyst (PTC): This is often the most effective solution. A PTC can significantly accelerate the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase[13][14].
Q: I suspect my methyl chloroformate is being consumed by hydrolysis. What are the signs, and how can I prevent it?
Signs of Hydrolysis: The primary signs are gas evolution (CO₂) from the reaction mixture and a drop in the pH of the aqueous layer as HCl is formed[9]. You may also notice a lower-than-expected yield despite the consumption of the starting nitrophenol.
Solutions:
-
Lower the Reaction Temperature: Perform the reaction at a low temperature (0-10°C). Hydrolysis, like most reactions, is slower at lower temperatures.
-
Optimize Reagent Addition: Add the methyl chloroformate slowly to the cooled, well-stirred reaction mixture. Avoid adding it all at once, which can cause localized heating and increase the rate of hydrolysis.
-
Use a Phase-Transfer Catalyst: By transferring the phenoxide to the organic phase, a PTC allows the desired reaction to occur away from the bulk aqueous phase where hydrolysis is most likely[14][15]. This dramatically improves the chemoselectivity of the reaction.
Section 3: Advanced Optimization - Phase-Transfer Catalysis
Q: How does a Phase-Transfer Catalyst (PTC) work in this synthesis, and which one should I choose?
A PTC is a molecule with both hydrophilic and lipophilic properties that facilitates the movement of an ion across the boundary of two immiscible phases[13].
Mechanism:
-
In the aqueous phase, the cationic head of the PTC (e.g., a quaternary ammonium ion, Q⁺) pairs with the phenoxide anion (Ar-O⁻).
-
The resulting ion pair [Q⁺ Ar-O⁻] is now lipophilic due to the alkyl groups on the catalyst and can migrate into the organic phase.
-
In the organic phase, the "naked" phenoxide anion is highly reactive and rapidly attacks the methyl chloroformate to form the product.
-
The catalyst cation then returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of Phase-Transfer Catalysis.
Recommended Catalysts: Common and effective PTCs for this type of reaction are quaternary ammonium salts.
| Catalyst | Key Features |
| Tetrabutylammonium bromide (TBAB) | Widely available, effective, and a common starting point for optimization. |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | Can also be very effective and is sometimes preferred depending on the specific conditions. |
| Benzyltriethylammonium chloride (TEBAC) | Another common and cost-effective option. |
| Caption: Common Phase-Transfer Catalysts. |
Section 4: Optimized Experimental Protocol
This protocol incorporates troubleshooting insights for a robust and high-yield synthesis of this compound.
Safety: This procedure involves toxic and corrosive reagents. Always work in a certified fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Reagents:
-
2,4-di-tert-butyl-5-nitrophenol (1.0 eq)
-
Dichloromethane (DCM) (10-15 volumes)
-
Sodium Hydroxide (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Methyl Chloroformate (1.1 eq)
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4-di-tert-butyl-5-nitrophenol in dichloromethane.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the sodium hydroxide and tetrabutylammonium bromide in water.
-
Combine and Cool: Add the aqueous solution to the flask containing the DCM solution. Begin vigorous stirring and cool the biphasic mixture to 0-5°C using an ice bath.
-
Slow Addition of Acylating Agent: Add methyl chloroformate dropwise to the cold, rapidly stirring mixture over 30-45 minutes. Ensure the internal temperature does not rise above 10°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress by TLC (Thin Layer Chromatography), checking for the disappearance of the starting nitrophenol spot.
-
Workup - Quenching and Separation: Once the reaction is complete, pour the mixture into a separatory funnel. Allow the layers to separate and drain the lower organic layer.
-
Workup - Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. This removes unreacted base, phenoxide, and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, a light yellow solid, can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to achieve high purity[1].
References
- 1. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 2. This compound | 873055-55-1 [chemicalbook.com]
- 3. 2,4-Di-tert-butyl-5-nitrophenol | 873055-57-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. 2,4-Di-tert-butyl-5-nitrophenol | 873055-57-3 [sigmaaldrich.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. byjus.com [byjus.com]
- 9. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. The thermal decomposition of methyl chloroformate (1977) | RL Johnson | 7 Citations [scispace.com]
- 11. connectsci.au [connectsci.au]
- 12. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. Phase transfer catalysis | PPTX [slideshare.net]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting common side reactions with 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Welcome to the technical support center for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
I. Introduction to this compound
This compound is a key intermediate, notably in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.[1] Its primary utility lies in its ability to act as an efficient methylcarbonating agent for nucleophiles, such as amines and phenols. The electron-withdrawing nitro group and the sterically hindering tert-butyl groups contribute to the reactivity of the carbonate and the stability of the resulting 2,4-di-tert-butyl-5-nitrophenolate leaving group. However, these same features can also lead to specific side reactions that require careful control of reaction conditions.
This guide will address the most common issues, from incomplete reactions and low yields to the formation of unexpected byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: Its main application is as a reagent for the introduction of a methyl carbonate group onto a nucleophilic substrate, typically an amine or a phenol. It is a well-documented intermediate in the synthesis of the pharmaceutical agent Ivacaftor.[1]
Q2: How should I store this reagent?
A2: this compound should be stored in a cool, dry place, away from moisture and incompatible substances such as strong acids and bases. Hydrolysis of the carbonate is a potential degradation pathway.
Q3: What are the initial signs of a successful reaction?
A3: A common indicator of a successful reaction is the formation of the yellow-colored 2,4-di-tert-butyl-5-nitrophenolate anion as the reaction progresses. This can often be monitored visually or by UV-Vis spectroscopy.[2][3]
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete reactions can be due to several factors:
-
Insufficient base: The reaction often requires a non-nucleophilic base to activate the substrate or to scavenge the acidic 2,4-di-tert-butyl-5-nitrophenol byproduct.
-
Low reaction temperature: Some reactions may require heating to proceed at a reasonable rate.
-
Poor solvent choice: The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Aprotic polar solvents like DMF or acetonitrile are often good choices.
-
Reagent quality: Ensure the this compound has not degraded due to improper storage.
III. Troubleshooting Guide: Common Side Reactions and Solutions
This section delves into specific problems you may encounter and provides a systematic approach to resolving them.
Problem 1: Low Yield of the Desired Methyl Carbonate Product
Q: I am observing a low yield of my desired product, and my starting material is being consumed. What is happening?
A: Low yields in the presence of starting material consumption often point to the formation of side products. The most common culprits are hydrolysis of the reagent and the formation of a regioisomeric byproduct.
Potential Cause 1.1: Hydrolysis of this compound
The carbonate functional group is susceptible to hydrolysis, especially in the presence of water and acid or base. This will consume the reagent and reduce the yield of your desired product.
-
Mechanism of Hydrolysis:
Caption: Hydrolysis of the reagent.
-
Troubleshooting & Solutions:
-
Use anhydrous conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Control the amount of aqueous base: If an aqueous base is used, add it slowly and at a low temperature to minimize hydrolysis of the starting material.
-
Choose a non-aqueous base: Consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Potential Cause 1.2: Competition from Other Nucleophiles
If your reaction mixture contains other nucleophilic species (e.g., residual water or other functional groups on your substrate), they can compete with your target nucleophile, leading to a mixture of products and a lower yield of the desired compound.
-
Troubleshooting & Solutions:
-
Purify your starting material: Ensure your substrate is pure and free from nucleophilic impurities.
-
Use a suitable solvent: Aprotic solvents are generally preferred to minimize competitive reactions.
-
Problem 2: Formation of an Unexpected Isomeric Byproduct
Q: My reaction is complete, but I have an impurity with the same mass as my starting reagent. What could this be?
A: This is a classic issue with this reagent. During the nitration step in the synthesis of this compound, a regioisomer, 2,4-di-tert-butyl-6-nitrophenyl methyl carbonate , can be formed.[4][5] This isomer will have the same mass but different chromatographic and spectroscopic properties.
-
Formation of the Regioisomer:
Caption: Formation of a regioisomeric byproduct.
-
Troubleshooting & Solutions:
-
Source high-purity reagent: Purchase the reagent from a reputable supplier who provides a certificate of analysis with purity data.
-
Analyze the starting material: Before starting your reaction, check the purity of the this compound by HPLC or LC-MS to quantify the amount of the 6-nitro isomer.
-
Purification of the product: If the isomer is present in your starting material, it will likely be carried through the reaction. Develop a robust purification method (e.g., chromatography or crystallization) to separate your desired product from the isomeric byproduct.
-
Problem 3: Observation of a Highly Colored Impurity
Q: My reaction mixture has turned a dark color, and I'm seeing byproducts that are not my desired product or the expected leaving group. What could be the cause?
A: The formation of dark, often polymeric, material can be due to undesired nucleophilic aromatic substitution (SNAr) reactions. The nitro-activated aromatic ring is susceptible to attack by strong nucleophiles, especially at elevated temperatures.
-
Mechanism of SNAr:
Caption: Potential SNAr side reaction.
-
Troubleshooting & Solutions:
-
Control the temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Use a weaker base: If possible, use a milder base. Strong bases can deprotonate your substrate or act as nucleophiles themselves, leading to SNAr.
-
Limit reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of degradation products.
-
IV. Experimental Protocols
Protocol 1: General Procedure for Methylcarbonation of an Amine
This protocol is a general guideline and may need to be optimized for your specific substrate.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.
-
Add the solution of the carbonate dropwise to the amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. The formation of the yellow 2,4-di-tert-butyl-5-nitrophenolate is a visual indicator.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Analytical Method for Purity Assessment by HPLC
This method can be used to assess the purity of the starting material and the product, and to detect the presence of the 6-nitro isomer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a 50:50 mixture of A and B, and ramp to 100% B over 10 minutes. Hold at 100% B for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Under these conditions, the 6-nitro isomer will typically have a slightly different retention time than the desired 5-nitro isomer.
V. Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting.
VI. References
-
This compound | 873055-55-1. ChemicalBook. --INVALID-LINK--
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. --INVALID-LINK--
-
US Patent US9676722B2: Industrial process for making an Ivacaftor and its intermediates. Google Patents. --INVALID-LINK--
-
Ivacaftor-impurities. Pharmaffiliates. --INVALID-LINK--
-
The tert-butyl group in chemistry and biology. ResearchGate. --INVALID-LINK--
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. --INVALID-LINK--
References
- 1. This compound | 873055-55-1 [chemicalbook.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimization of Reaction Conditions for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Welcome to the technical support center for the synthesis and optimization of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each point provides a potential cause and a validated solution.
Q1: My reaction shows very low to no conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low or no product yield is a common issue that typically points to one of three areas: the base, the reagents' quality, or the reaction temperature.
The core of this reaction is the O-acylation of 2,4-di-tert-butyl-5-nitrophenol with methyl chloroformate. This is a nucleophilic acyl substitution where the phenoxide ion acts as the nucleophile. For the reaction to proceed efficiently, a sufficiently strong base is required to deprotonate the phenol (pKa ≈ 7-8, influenced by substituents), generating the more potent nucleophilic phenoxide.
Potential Causes & Solutions:
-
Ineffective Deprotonation (Base Issue):
-
Cause: The base you've selected may be too weak, or it may not be soluble in your reaction solvent. Common inorganic bases like potassium carbonate (K₂CO₃) can have limited solubility in organic solvents, leading to slow reaction rates.[1][2] Organic amine bases like triethylamine (TEA) or pyridine are often more effective.[3][4]
-
Solution:
-
Switch to a stronger or more soluble base. Triethylamine or pyridine are excellent choices. Use at least 1.1 to 1.5 equivalents to ensure complete deprotonation and to quench the HCl byproduct.
-
Consider a phase-transfer catalyst if using an inorganic base like K₂CO₃ in a solvent like toluene. A catalyst like tetrabutylammonium iodide can facilitate the reaction between the solid base and the dissolved phenol.[2]
-
-
-
Reagent Quality:
-
Cause: Methyl chloroformate is highly reactive and susceptible to hydrolysis if exposed to moisture. Your starting phenol may also be impure.
-
Solution:
-
Ensure the 2,4-di-tert-butyl-5-nitrophenol starting material is pure and dry.[5]
-
Use a fresh bottle of methyl chloroformate or distill it prior to use if its quality is uncertain.
-
Ensure your solvent is anhydrous. Using a freshly opened bottle of solvent or drying it over molecular sieves is recommended.
-
-
-
Sub-optimal Temperature:
-
Cause: The reaction is typically performed at a low temperature (0 °C) during the addition of methyl chloroformate to control the exothermic reaction and minimize side products.[3] However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary to drive it to completion.
-
Solution: Start the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC). If the reaction stalls after the initial addition, remove the cooling bath and allow it to stir at room temperature for several hours.
-
Q2: My final product is contaminated with a significant amount of an isomeric impurity. How can I identify and prevent this?
A2: The most likely isomeric impurity is 2,4-di-tert-butyl-6-nitrophenyl methyl carbonate. [6] This arises from the nitration step used to prepare the starting material, 2,4-di-tert-butyl-5-nitrophenol, which can sometimes yield a mixture of regioisomers.
Identification & Prevention:
-
Identification: The presence of this isomer can be confirmed using ¹H NMR spectroscopy by looking for distinct sets of aromatic proton signals. Careful analysis by HPLC is the most effective method for quantification.
-
Prevention:
-
Purify the Starting Material: The most effective solution is to rigorously purify the 2,4-di-tert-butyl-5-nitrophenol starting material before the reaction. Recrystallization is often effective.
-
Optimize Nitration Conditions: If you are preparing the starting material yourself, carefully control the nitrating agent, temperature, and reaction time to favor the formation of the 5-nitro isomer.
-
-
Purification of Final Product: If the impurity is already present in your product, separation can be challenging due to the similar polarity of the isomers.
-
Recrystallization: Attempt fractional recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or methanol/water).
-
Chromatography: If recrystallization fails, column chromatography on silica gel is the most reliable method for separation.
-
Q3: The reaction is incomplete, and I have a mixture of starting material and product even after a long reaction time. What should I do?
A3: An incomplete or stalled reaction often points to stoichiometric or kinetic issues.
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you have used a slight excess of methyl chloroformate (1.1-1.2 equivalents) and base (1.1-1.5 equivalents). An insufficient amount of either reagent will lead to incomplete conversion.
-
Add a Nucleophilic Catalyst: The addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive intermediate with methyl chloroformate.
-
Increase Temperature: As mentioned in Q1, after the initial exothermic addition at 0 °C, allowing the reaction to proceed at room temperature or even gentle heating (e.g., 40-50 °C) can help push it to completion.[4][7] Always monitor by TLC to avoid decomposition.
-
Re-evaluate Solvent Choice: The reaction rate can be highly dependent on the solvent.[8] Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are generally good choices as they effectively dissolve the reactants.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound.
Q4: What is the general reaction mechanism and a reliable starting protocol?
A4: The reaction is a nucleophilic acyl substitution. The base deprotonates the phenolic hydroxyl group, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The subsequent loss of the chloride leaving group yields the final carbonate product.
Caption: General workflow for the synthesis of the target carbonate.
-
To a round-bottom flask under a nitrogen atmosphere, add 2,4-di-tert-butyl-5-nitrophenol (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the phenol (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq) and stir for 5 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methyl chloroformate (1.1 eq) dropwise over 15-20 minutes, maintaining the internal temperature below 5 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent like methanol or an ethanol/water mixture.
Q5: How do I select the optimal base and solvent for this reaction?
A5: The choice of base and solvent is critical for reaction efficiency, yield, and ease of purification. [8] The ideal combination will fully deprotonate the phenol, dissolve all reactants, and facilitate a smooth reaction.
| Base | Equivalents | Advantages | Disadvantages |
| Triethylamine (TEA) | 1.1 - 1.5 | Good solubility in organic solvents; resulting HCl salt is often easily filtered or washed away. | Can be difficult to remove completely due to its boiling point. |
| Pyridine [4] | 1.1 - 1.5 | Excellent solubility; also acts as a nucleophilic catalyst. | Higher boiling point makes it difficult to remove; can be toxic. |
| Potassium Carbonate (K₂CO₃) [1][2] | 2.0 - 3.0 | Inexpensive; easy to remove (filtration). | Poor solubility in many organic solvents; requires vigorous stirring or a phase-transfer catalyst. |
| Sodium Hydride (NaH) | 1.1 | Very strong base, drives reaction quickly. | Highly flammable; requires strictly anhydrous conditions; generates H₂ gas. |
| Solvent | Properties | Advantages | Disadvantages |
| Dichloromethane (DCM) | Aprotic, polar | Excellent solubility for reactants; volatile and easy to remove. | Environmental and health concerns. |
| Tetrahydrofuran (THF) | Aprotic, polar | Good solvent for many organic compounds. | Can form peroxides; must be anhydrous. |
| Acetonitrile (MeCN) | Aprotic, polar | Good solvent; higher boiling point can allow for heating if needed. | Can be difficult to remove completely. |
| Toluene | Aprotic, non-polar | Good for reactions with inorganic bases and a phase-transfer catalyst. | May not fully dissolve all reactants at low temperatures. |
Recommendation: For most lab-scale syntheses, the combination of triethylamine in dichloromethane offers the best balance of reactivity, solubility, and ease of workup.
Q6: What are the key safety considerations for this synthesis?
A6: Safety is paramount. The primary hazard in this synthesis is methyl chloroformate.
-
Methyl Chloroformate: This reagent is highly toxic, corrosive, and a lachrymator. It reacts violently with water.
-
Handling: Always handle methyl chloroformate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may not be sufficient; check a glove compatibility chart for butyl or neoprene).
-
Quenching: Any excess methyl chloroformate should be quenched carefully with a dilute solution of sodium bicarbonate or ammonia in a fume hood.
-
-
Solvents: Dichloromethane is a suspected carcinogen. Minimize exposure by handling it in a fume hood.
-
Bases: Organic amines like triethylamine and pyridine are corrosive and have strong odors. Handle them with care in a fume hood.
Q7: How is this compound used in drug development?
A7: This compound is a key intermediate in the synthesis of Ivacaftor. [9][10] Ivacaftor is a drug used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The activated carbonate group on this intermediate allows for efficient coupling reactions in the construction of the final complex drug molecule. The bulky tert-butyl groups and the electron-withdrawing nitro group on the phenyl ring make the carbonate a good leaving group, facilitating the desired bond formation.[11][12]
References
- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 5. 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 10. This compound | 873055-55-1 [chemicalbook.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Resolving Solubility Challenges with 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Welcome to the technical support guide for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (CAS: 873055-55-1). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. Due to the compound's complex structure, featuring both bulky, non-polar di-tert-butyl groups and polar nitro and carbonate functionalities, achieving and maintaining solubility can be a significant challenge.
This guide provides a systematic approach to solubilization, troubleshooting precipitation, and ensuring the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that affect its solubility?
A1: The solubility of this compound is governed by a conflict between its molecular components. It possesses two large, hydrophobic tert-butyl groups, which significantly decrease its affinity for polar solvents like water. Conversely, the presence of a nitrophenyl group and a methyl carbonate ester group introduces polarity. This dual nature means it is unlikely to be highly soluble in either very non-polar solvents (like hexane) or highly polar solvents (like water). Its molecular structure suggests it will be most soluble in polar aprotic organic solvents that can accommodate both the polar and non-polar regions of the molecule.[1][2]
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?
A2: For a compound with unknown or poor solubility, the best practice is to start with a powerful, polar aprotic solvent.[3] Dimethyl Sulfoxide (DMSO) is the primary recommendation due to its strong solubilizing power for a wide range of organic molecules.[3][4] Dimethylformamide (DMF) is a suitable alternative if your experimental system is incompatible with DMSO.[3]
Initial Approach:
-
Attempt to dissolve a small, accurately weighed amount of the compound in a precise volume of DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Vortex the solution thoroughly.
-
Visually inspect the solution against a light source to ensure it is clear and free of any suspended particles.[5]
Q3: My compound is not dissolving completely, even in DMSO. What are the next steps?
A3: If the compound remains insoluble at room temperature, gentle heating and sonication can be employed to increase the rate of dissolution.[3]
-
Sonication: Place the vial in a sonicator bath for 5-15 minute intervals. Check for dissolution after each interval.
-
Gentle Heating: Warm the solution to 30-40°C. Avoid excessive or prolonged heating, as it can lead to compound degradation.[3] Always monitor the solution for any color changes that might indicate decomposition.
If these methods fail, the desired concentration may exceed the compound's solubility limit even in DMSO. In this case, you must prepare a more dilute stock solution.
Q4: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A4: This is the most common solubility problem encountered in biological assays. It occurs because the compound, which is stable in the organic solvent, crashes out when introduced to the non-ideal aqueous environment. The key is to control the dilution process carefully.
Recommended Dilution Protocol:
-
Prepare Intermediate Dilutions: Do not dilute directly from a highly concentrated stock (e.g., 50 mM) into the final aqueous buffer. First, prepare intermediate dilutions in pure DMSO (e.g., 10 mM, 1 mM, 100 µM).[3]
-
Pre-warm the Aqueous Buffer: If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warm your aqueous buffer to that temperature.[3]
-
Add Stock to Buffer (Not Vice-Versa): Add a small volume of the DMSO stock solution to the larger volume of aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersal and minimizes localized high concentrations that can initiate precipitation.
-
Keep Final DMSO Concentration Low: The final concentration of DMSO in your assay should be kept to a minimum, typically below 1% and ideally below 0.1%, as higher concentrations can affect biological systems.[6] Always include a vehicle control (buffer + same final concentration of DMSO) in your experiments.
Q5: How can I determine the true soluble concentration of my compound in the final assay medium?
A5: The nominal concentration you calculate is often not the actual concentration available in solution due to micro-precipitation. To determine the kinetic solubility limit in your specific buffer, perform a filtration test.[5]
Kinetic Solubility Protocol:
-
Prepare the solution of the compound in your final assay buffer at the desired concentration, following the best practices from Q4.
-
Incubate the solution under the exact conditions of your assay (time, temperature).
-
Pass the solution through a 0.22 µm syringe filter to remove any precipitated or aggregated compound.[5]
-
Measure the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The measured concentration is the maximum effective soluble concentration under your specific assay conditions. Running assays at concentrations above this limit will likely produce variable and inaccurate results.[5][6]
Q6: Are there alternative formulation strategies if standard co-solvents fail?
A6: If solubility remains a persistent issue, advanced formulation techniques can be explored, though they require more significant development:
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help create micelles that encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.[6]
-
pH Modification: While this compound does not have strongly acidic or basic functional groups, extreme pH values can sometimes influence the solubility of related nitrophenol compounds.[5] However, this approach is often limited by the pH constraints of the experimental system.
Data & Protocols
Table 1: Properties of Recommended Solvents for Initial Solubilization
| Solvent | Formula | Type | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | Excellent solubilizing power for many compounds.[3] Can be toxic to some cells at >1% concentration. Hygroscopic. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | Good alternative to DMSO.[3] Lower viscosity than DMSO. Use with caution, as it is a known hepatotoxin. |
| Ethanol (EtOH) | C₂H₆O | Polar Protic | 78.4 | Less powerful than DMSO/DMF but often better tolerated in biological systems.[7] |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 82 | Commonly used in analytical chemistry (HPLC). Good for dissolving moderately polar compounds.[7] |
Experimental Workflow for Solubilization
The following diagram illustrates a systematic workflow for tackling solubility challenges with this compound.
Caption: Decision workflow for preparing and diluting stock solutions.
Diagram: Recommended Aqueous Dilution Technique
This diagram illustrates the proper technique for diluting a hydrophobic compound from a DMSO stock into an aqueous buffer to minimize precipitation.
Caption: Workflow for dilution from organic stock to aqueous buffer.
References
Preventing degradation of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate during synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and handling of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this critical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to proactively prevent product degradation and maximize yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental issues.
Q: My reaction yield is extremely low, or I've failed to isolate any product. What are the most common causes?
A: A low or negligible yield is one of the most frequent issues and typically points to one of three areas: reagent quality, reaction conditions, or premature product degradation.
-
Reagent Integrity and Stoichiometry:
-
Moisture Contamination: The primary culprit is often moisture. Methyl chloroformate is highly susceptible to hydrolysis. Any water present in the solvent, on the glassware, or in the starting phenol will rapidly consume the chloroformate, preventing it from reacting with your phenol. The reaction must be conducted under strictly anhydrous conditions.
-
Base In-situ Degradation: The base is used to deprotonate the phenol, creating the active nucleophile (phenoxide). If an insufficient amount of base is used, the reaction will be incomplete. We recommend using 1.1 to 1.5 molar equivalents of a tertiary amine base.
-
-
Sub-optimal Reaction Conditions:
-
Temperature Control: The reaction between the phenoxide and methyl chloroformate is exothermic. Adding the chloroformate at a low temperature (0 °C) is crucial to prevent side reactions and potential degradation of the thermally sensitive nitro-aromatic compound[1]. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.
-
Ineffective Mixing: In heterogeneous reactions, such as those using an inorganic base like potassium carbonate, vigorous stirring is essential to ensure efficient interaction between the solid base and the dissolved reactants[2].
-
-
Degradation During Reaction:
-
Incorrect Base Choice: While a base is necessary, a very strong base (e.g., NaOH, KOH) in the presence of even trace amounts of water can aggressively catalyze the hydrolysis of the newly formed carbonate product back to the starting phenol[3][4]. This is why non-nucleophilic tertiary amines (e.g., triethylamine, DIPEA) or mild inorganic bases (e.g., K₂CO₃) are preferred.
-
Q: My post-reaction analysis (TLC, LC-MS) shows a significant amount of the starting material, 2,4-di-tert-butyl-5-nitrophenol. Is this unreacted starting material or degradation?
A: This is a classic symptom that can stem from either an incomplete reaction or, more commonly, product degradation during the reaction or subsequent workup.
-
Incomplete Reaction: As discussed above, insufficient base, poor quality methyl chloroformate, or a reaction time that is too short can lead to unreacted starting material.
-
Product Hydrolysis: The carbonate ester linkage is the most vulnerable part of the molecule. It is susceptible to both acid- and base-catalyzed hydrolysis[4][5].
-
Base-Catalyzed Hydrolysis: This is the most likely degradation pathway. If your reaction mixture is kept at a high pH for an extended period, especially at elevated temperatures or with water present, the product will hydrolyze back to the starting phenol. This can also occur during an aqueous basic wash (e.g., with NaHCO₃ or NaOH solution) in the workup phase.
-
Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis for carbonates, this can occur during workup if you use a strong acid wash. More subtly, it can happen during purification on silica gel, which is naturally acidic.
-
Preventative Strategy: To distinguish between these possibilities, take a sample of the crude reaction mixture before any aqueous workup and analyze it. If the reaction appears complete at this stage, but the starting material reappears after workup, degradation is the confirmed cause. To prevent this, use neutral washes (deionized water and brine) and minimize the time the product is in contact with any acidic or basic media.
Q: My NMR and/or LC-MS analyses show significant unknown impurities, not just starting material. What are the likely side products and how can they be avoided?
A: The formation of unexpected impurities often arises from side reactions involving the starting materials or reactive intermediates.
-
Symmetrical Carbonate Formation: A common byproduct is bis(2,4-di-tert-butyl-5-nitrophenyl) carbonate. This can form if your methyl chloroformate reagent has degraded to contain traces of phosgene. Phosgene can react with two molecules of the phenoxide to form this symmetrical carbonate. Using a fresh, high-purity bottle of methyl chloroformate is the best prevention.
-
Byproducts from Starting Material Impurities: The synthesis of your starting material, 2,4-di-tert-butyl-5-nitrophenol, involves the nitration of 2,4-di-tert-butylphenol. This nitration can sometimes yield isomeric impurities (e.g., dinitro- or other positional isomers)[6][7]. These phenolic impurities will also react with methyl chloroformate, leading to a mixture of carbonate products that can be difficult to separate.
-
Solution: Always verify the purity of your 2,4-di-tert-butyl-5-nitrophenol before use. Recrystallization is recommended if significant impurities are detected.
-
-
Reaction with Tertiary Amine Base: In some cases, particularly at higher temperatures, the tertiary amine base can react with the chloroformate, leading to the formation of an unstable acylammonium salt, which can then lead to other byproducts. This is another reason why maintaining low temperatures during the addition of the chloroformate is critical.
Q: The product appears to be pure after the initial workup, but it degrades during column chromatography. What are the best practices for purification?
A: This is a clear indication of acid-catalyzed hydrolysis on the silica gel column. Standard silica gel has acidic silanol groups on its surface that can readily cleave the carbonate bond.
Recommended Purification Protocols:
-
Recrystallization (Preferred Method): If the crude product is reasonably pure, recrystallization is the safest and most effective method. A solvent system of ethyl acetate/hexanes or isopropanol/water can often yield high-purity crystals.
-
Deactivated Silica Gel Chromatography: If chromatography is unavoidable, you must neutralize the silica gel.
-
Prepare a slurry of the silica gel in your chosen eluent system.
-
Add 1% triethylamine (v/v) to the slurry and mix thoroughly.
-
Pack the column with this neutralized slurry.
-
Run the column using an eluent that also contains a small amount (0.1-0.5%) of triethylamine. This will prevent the product from lingering on acidic sites and degrading.
-
-
Rapid Chromatography: Use flash chromatography with a higher-than-normal flow rate to minimize the residence time of the compound on the column.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for synthesizing this compound?
A: The optimal conditions are designed to maximize the rate of the desired reaction while minimizing all potential degradation pathways.
| Parameter | Recommended Condition | Rationale & Justification |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and non-nucleophilic solvents prevent hydrolysis of the chloroformate and product. Must be thoroughly dried over molecular sieves or by distillation. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Non-nucleophilic organic bases effectively deprotonate the phenol without competing in the reaction. They are easily removed during workup.[1] |
| Stoichiometry | Phenol (1.0 eq), Methyl Chloroformate (1.1-1.2 eq), Base (1.2-1.5 eq) | A slight excess of the chloroformate and base ensures the reaction goes to completion. |
| Temperature | 0 °C for addition, then warm to Room Temperature (20-25 °C) | Controls the initial exotherm to prevent side reactions. Allowing the mixture to warm ensures the reaction completes in a reasonable timeframe.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction vessel. |
Q: What are the ideal storage conditions for the starting material and the final product?
A: Both 2,4-di-tert-butyl-5-nitrophenol and the final carbonate product are sensitive compounds. To ensure their long-term stability, they should be stored under the following conditions[8][9]:
-
Temperature: 2-8 °C (refrigerated).
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Protection: Protect from light and, most importantly, moisture.
Section 3: Protocols & Methodologies
Protocol 1: Synthesis of this compound
Materials:
-
2,4-di-tert-butyl-5-nitrophenol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq), distilled
-
Methyl Chloroformate (1.2 eq)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve 2,4-di-tert-butyl-5-nitrophenol in anhydrous DCM (approx. 0.2 M concentration) in the flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine dropwise to the cooled solution while stirring.
-
Add methyl chloroformate to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes while the solution is still warm until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
The final product should be a light yellow to yellow solid[8].
Section 4: Visualized Workflows and Pathways
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of the target carbonate.
Diagram 2: Key Degradation Pathway - Base-Catalyzed Hydrolysis
Caption: Mechanism of base-catalyzed hydrolysis, the primary degradation route.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 614. Organic carbonates. Part V. The mechanism of hydrolysis of cyclic carbonates: tracer studies - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 9. 2,4-Di-tert-butyl-5-nitrophenol | 873055-57-3 [sigmaaldrich.com]
Technical Support Center: A Guide to Consistent Results with 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Welcome to the technical support center for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this sterically hindered yet valuable synthetic intermediate. Inconsistent experimental outcomes, such as low yields, incomplete reactions, and the formation of impurities, can often be traced back to a few key experimental parameters. This guide provides in-depth, field-proven insights in a question-and-answer format to help you achieve reproducible and high-quality results.
Part 1: Foundational Knowledge - FAQs
This section addresses the fundamental properties and handling of this compound, which is crucial for experimental success.
What are the key physicochemical properties of this compound?
Understanding the physical and chemical characteristics of your starting material is the first step in troubleshooting. High-purity, crystalline material is essential for reproducible outcomes.
| Property | Value | Source |
| CAS Number | 873055-55-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₆H₂₃NO₅ | --INVALID-LINK--[1] |
| Molecular Weight | 309.36 g/mol | --INVALID-LINK--[1] |
| Appearance | Light yellow to yellow solid | --INVALID-LINK--[2] |
| Boiling Point | 384 °C | --INVALID-LINK--[2] |
| Storage Temperature | 2-8 °C or -20°C for long-term | --INVALID-LINK--[3] |
What are the recommended storage and handling conditions?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from sources of moisture and strong bases. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to prevent degradation.[3] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Which solvents are most effective for this compound?
The bulky di-tert-butyl groups and the polar nitro and carbonate functionalities give this molecule moderate polarity. Its solubility is a critical factor in achieving homogeneous reaction conditions.
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | A common solvent for reactions and purification. |
| Tetrahydrofuran (THF) | Soluble | Often used in coupling reactions. |
| Toluene | Soluble | Suitable for reactions at elevated temperatures. |
| Methanol (MeOH) | Sparingly soluble | Can be used as a co-solvent, but high concentrations may promote hydrolysis with a base. |
| Water | Insoluble | Highlights the need for biphasic or phase-transfer conditions if water is a reagent or byproduct. |
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
Question: My reaction is showing poor conversion to the desired product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?
Answer: This is a frequent challenge, often rooted in the inherent steric hindrance of the molecule. The two tert-butyl groups flanking the nitro and carbonate-bearing carbon significantly slow down reactions by physically blocking the approach of nucleophiles.[4]
-
Cause A: Insufficient Activation Energy (Low Temperature) The steric hindrance imposed by the tert-butyl groups increases the activation energy of the reaction.[5] Room temperature conditions may be insufficient for the reaction to proceed at a reasonable rate.
Solution:
-
Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS at regular intervals to find the optimal temperature that promotes product formation without significant decomposition. For amide coupling reactions, heating to 45-50°C is often necessary.[6]
-
Consider a higher-boiling solvent. If the required temperature exceeds the boiling point of your current solvent, switch to a more suitable one, such as toluene or xylene.
-
-
Cause B: Inadequate Reagent Reactivity The choice of base or coupling agent is critical. A weak base may not be sufficient to deprotonate a nucleophile effectively, and a standard coupling agent might not be potent enough to overcome the steric barrier.
Solution:
-
For hydrolysis: Use a strong base like sodium hydroxide or potassium hydroxide in a protic solvent mixture.[7]
-
For amide coupling: Employ a highly efficient coupling agent. Propane phosphonic acid anhydride (T3P®) has been shown to be effective in the synthesis of Ivacaftor, a downstream product of this intermediate.[8]
-
For base-mediated reactions: Consider stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases to enhance the reactivity of your nucleophile.
-
-
Cause C: Poor Solubility If any of the reactants are not fully dissolved, the reaction will be heterogeneous and slow.
Solution:
-
Choose an appropriate solvent system. Refer to the solubility table in Part 1.
-
Use a co-solvent. Adding a small amount of a more polar, miscible solvent like DMF or DMSO can sometimes help to dissolve all reaction components.
-
Troubleshooting Workflow for Low Yield
References
- 1. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents [patents.google.com]
- 7. WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]
- 8. WO2014125506A2 - A process for the preparation of ivacaftor and its intermediates - Google Patents [patents.google.com]
Best practices for the purification of crude 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (CAS No: 873055-55-1).[1][2] As a critical intermediate in the synthesis of pharmaceuticals like Ivacaftor, achieving high purity is paramount for downstream success.[3][4] This document moves beyond simple protocols to explain the rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the synthetic route, which typically involves the nitration of 2,4-di-tert-butylphenol followed by reaction with methyl chloroformate. Potential impurities include:
-
Regioisomers: The nitration step can produce isomers, such as 2,4-di-tert-butyl-6-nitrophenyl methyl carbonate, which may have similar properties but different reactivity.[5][6]
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2,4-di-tert-butyl-5-nitrophenol.[7][8][9] This impurity is more polar due to the free hydroxyl group.
-
Over-nitrated Byproducts: Aggressive nitrating conditions can lead to the formation of dinitrated species.[10]
-
Residual Solvents and Reagents: Solvents and excess reagents from the preceding synthetic steps.
Q2: Which purification method is generally recommended: recrystallization or column chromatography?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal for crude material that is already relatively pure (>90%) with minor impurities. It is a highly efficient method for removing small amounts of contaminants and is easily scalable.
-
Flash Column Chromatography is the preferred method for complex mixtures containing multiple components, such as regioisomers and unreacted starting materials with significantly different polarities.[11][12] It offers superior separation power for challenging purifications.[13]
Q3: What is the physical appearance of pure this compound?
A3: The pure compound is typically described as a light yellow to yellow solid or an off-white powder.[3][14][15] A significant deviation from this appearance (e.g., a dark oil or intensely colored solid) indicates substantial impurities.
Q4: How can I reliably assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring the progress of column chromatography. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment, allowing for the identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Purification Method Selection Workflow
The following decision tree illustrates a logical workflow for selecting the appropriate purification strategy based on an initial assessment of the crude product.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a problem-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization: Low or No Crystal Formation | 1. Too much solvent was used , keeping the compound in the mother liquor.[16] 2. An inappropriate solvent was chosen. 3. The solution cooled too rapidly, inhibiting crystal nucleation. | 1. Boil off a portion of the solvent to concentrate the solution and attempt cooling again.[16] 2. If crystals still don't form, remove all solvent via rotary evaporation and attempt recrystallization with a different solvent system.[16] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal. |
| Recrystallization: Product "Oils Out" | 1. The solution is highly supersaturated. 2. The boiling point of the solvent is higher than the melting point of your compound. 3. Significant impurities are present, depressing the melting point. | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent (1-2 mL), and allow it to cool more slowly.[16] 2. Ensure your chosen solvent has a boiling point lower than the compound's melting point. 3. If impurities are the cause, you may need to perform column chromatography first. A charcoal treatment during recrystallization can sometimes remove colored, non-polar impurities.[16] |
| Column Chromatography: Compound Won't Elute | 1. The eluent (mobile phase) is not polar enough. 2. The compound may have decomposed on the acidic silica gel.[11] | 1. Gradually increase the polarity of the eluent. For example, if using a 9:1 Hexane:Ethyl Acetate mixture, switch to 8:2, then 7:3, etc. 2. Before running a column, always test compound stability by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting. If a streak from the baseline appears, it indicates decomposition.[11] In this case, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[11] |
| Column Chromatography: Poor Separation (Co-elution) | 1. The chosen eluent system does not provide adequate separation (ΔRƒ is too small on TLC). 2. The column was overloaded with crude material. 3. The initial band of material applied to the column was too wide. | 1. Systematically test different solvent systems with TLC to find one that maximizes the distance between the spot for your desired compound and its impurities. Aim for an Rƒ value of 0.3-0.4 for your target compound.[11] 2. Use an appropriate amount of silica gel for the amount of sample (typically a 50:1 to 100:1 ratio by weight). 3. Dissolve the crude material in the absolute minimum amount of solvent for loading onto the column. Dry-loading (adsorbing the compound onto a small amount of silica first) is often superior. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude material is at least 90% pure. The key is selecting an appropriate solvent. A good solvent should dissolve the compound well when hot but poorly when cold.[17] Hexanes, isopropanol, or mixtures like ethyl acetate/hexanes are good starting points for testing.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of crude material in several test tubes. Add a few drops of different candidate solvents. A good solvent will not dissolve the material at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[16]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures. The process uses air pressure to push the solvent through the column more quickly, improving the speed and resolution of the separation.
Caption: Workflow for a typical flash column chromatography experiment.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation of your target compound from impurities, with a target Rƒ of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack it into a uniform bed, ensuring no air bubbles are trapped.[18]
-
Sample Loading: Dissolve the crude material in the minimum volume of eluent or a stronger solvent. Carefully apply the solution to the top of the silica bed. Alternatively, for better resolution, perform a "dry load" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent and begin applying gentle, consistent pressure to the top of the column. Start with the low-polarity solvent system identified in step 1.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Gradient Elution (Optional): If some impurities are much more polar, you can gradually increase the polarity of the eluent during the run to speed up their elution after your target compound has been collected.
-
Analysis: Use TLC to analyze the collected fractions to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. 2 4-Di-tert-butyl-5-nitrophenyl methyl carbonate CAS:873055-55-1 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 2. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 4. This compound | 873055-55-1 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usbio.net [usbio.net]
- 7. pharmaceresearch.com [pharmaceresearch.com]
- 8. 2,4-Di-tert-butyl-5-nitrophenol | 873055-57-3 [sigmaaldrich.com]
- 9. anaxlab.com [anaxlab.com]
- 10. ukessays.com [ukessays.com]
- 11. Purification [chem.rochester.edu]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound 873055-55-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 15. Page loading... [wap.guidechem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. Virtual Labs [oc-amrt.vlabs.ac.in]
Validation & Comparative
A Senior Application Scientist's Guide to Chromatographic Purity Validation of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth technical comparison of chromatographic methods for the validation of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate purity, a key intermediate in the synthesis of the cystic fibrosis drug, Ivacaftor.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating system for your analytical workflow.
The Criticality of Purity for this compound
This compound (CAS 873055-55-1) is a crucial building block in the synthesis of Ivacaftor.[1][2] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation products.
One of the primary precursors in the synthesis of this intermediate is 2,4-di-tert-butyl-5-nitrophenol.[3][4] This precursor is a known genotoxic impurity in Ivacaftor, making its detection and quantification in the intermediate a critical quality control parameter.[5] Therefore, a validated, high-sensitivity analytical method is not just a matter of good practice but a regulatory necessity.
Comparative Overview of Chromatographic Techniques
The choice of chromatographic technique is pivotal for achieving the desired level of accuracy, precision, and sensitivity in purity analysis. Here, we compare the three most common chromatography techniques for the analysis of pharmaceutical intermediates: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the differential migration of analytes up a thin layer of adsorbent material via capillary action of a liquid mobile phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. May require derivatization for non-volatile analytes. | Primarily a qualitative or semi-quantitative technique for rapid purity checks and reaction monitoring. |
| Resolution | High | Very High | Low to Moderate |
| Quantification | Highly accurate and precise | Highly accurate and precise | Semi-quantitative at best |
| Sensitivity | High (ng to pg levels) | Very High (pg to fg levels) | Moderate (µg to ng levels) |
| Throughput | Moderate | Moderate | High |
| Cost | High | High | Low |
For this compound, a non-volatile and thermally sensitive molecule, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable technique for definitive purity validation.
Recommended Analytical Workflow: Purity Validation by RP-HPLC
This section details a comprehensive, self-validating workflow for the purity determination of this compound using RP-HPLC with UV detection. The methodology is grounded in established principles for the analysis of aromatic nitro compounds and is designed to meet the stringent requirements of pharmaceutical quality control, as outlined in the ICH Q2(R1) guidelines.[6][7]
Caption: High-level workflow for HPLC purity validation.
Experimental Protocol: RP-HPLC Method
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
2,4-di-tert-butyl-5-nitrophenol (potential impurity standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Data Station (CDS) for data acquisition and processing.
3. Chromatographic Conditions (Proposed):
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column provides excellent retention and separation for moderately non-polar compounds like the target analyte. |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | A common and robust mobile phase for the separation of aromatic nitro compounds. The acid suppresses the ionization of any acidic or basic impurities, leading to better peak shapes. |
| Gradient | 0-2 min: 50% B2-15 min: 50-90% B15-20 min: 90% B20-22 min: 90-50% B22-25 min: 50% B | A gradient elution is necessary to ensure the elution of both the main component and any potential impurities with a wider range of polarities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. A DAD can be used to scan across a range of wavelengths to identify the optimal wavelength for all components. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
4. Sample and Standard Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Impurity Standard Solution: If available, prepare a stock solution of 2,4-di-tert-butyl-5-nitrophenol and spike it into a standard solution to confirm its retention time and the method's ability to separate it from the main peak.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following validation parameters, as per ICH Q2(R1) guidelines, should be assessed[6][7]:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be demonstrated by the separation of the main peak from any impurity peaks, including the spiked 2,4-di-tert-butyl-5-nitrophenol.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. This is particularly important for the quantification of impurities.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Alternative Chromatographic Techniques: A Comparative Perspective
While RP-HPLC is the recommended method for definitive purity validation, other chromatographic techniques have their place in the analytical workflow.
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile compounds. For this compound, which has a high boiling point and is prone to thermal degradation, direct analysis by GC is not feasible. Derivatization could be employed to increase volatility, but this adds complexity and potential for analytical error. Therefore, GC is not a recommended primary technique for the purity validation of this compound.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique that is well-suited for:
-
Rapid, qualitative purity checks: A single spot on a TLC plate can give a quick indication of high purity.
-
Reaction monitoring: Following the progress of the synthesis of this compound.
-
Screening for optimal solvent systems for column chromatography purification.
TLC Protocol (Illustrative):
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 80:20 v/v) - the polarity can be adjusted to achieve optimal separation.
-
Sample Application: Spot dilute solutions of the sample and reference standard onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
The relationship between these techniques in a comprehensive quality control strategy can be visualized as follows:
Caption: Strategic use of different chromatographic techniques.
Conclusion: Ensuring Purity with a Validated Chromatographic Approach
The purity of this compound is of paramount importance in the synthesis of Ivacaftor. A well-developed and validated RP-HPLC method provides the necessary accuracy, precision, and sensitivity to ensure the quality of this critical intermediate. While TLC serves as a valuable tool for rapid screening, HPLC remains the gold standard for quantitative purity determination and impurity profiling. By implementing a robust, self-validating analytical workflow grounded in sound scientific principles and regulatory guidelines, researchers and drug development professionals can have high confidence in the quality of their materials, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 873055-55-1 [chemicalbook.com]
- 3. 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Di-tert-butyl-5-nitrophenol | 873055-57-3 [sigmaaldrich.com]
- 5. Ivacaftor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Confirmatory Analysis of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
This in-depth technical guide provides a comprehensive comparison of analytical methodologies for the unequivocal confirmation of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of mass spectrometry as the primary analytical tool, while also presenting a critical evaluation of alternative techniques. The experimental protocols and data presented herein are grounded in established scientific principles to ensure robustness and reliability.
Introduction: The Analytical Imperative
This compound is a key chemical entity with applications in organic synthesis and as a potential intermediate or impurity in pharmaceutical manufacturing.[1][2] Its unambiguous identification and quantification are critical for process control, quality assurance, and regulatory compliance. This guide will explore the utility of mass spectrometry for structural confirmation and compare its performance against other established analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Power of Mass Spectrometry: A Detailed Exploration
Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and sensitive detection of organic molecules. Its ability to provide precise molecular weight information and characteristic fragmentation patterns makes it an invaluable tool for the confirmation of this compound.
Ionization and Fragmentation: Deciphering the Molecular Blueprint
The choice of ionization technique is paramount in mass spectrometry. For a molecule like this compound, both soft and hard ionization methods can yield valuable information.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating the protonated molecule, [M+H]⁺, with minimal fragmentation.[3] This allows for the accurate determination of the molecular weight (C₁₆H₂₃NO₅, MW = 309.36 g/mol ).[4]
-
Electron Ionization (EI): This hard ionization technique imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[3] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.
The fragmentation of this compound is predictable and follows established chemical principles. The presence of the nitroaromatic ring, the tert-butyl groups, and the methyl carbonate moiety all contribute to a characteristic fragmentation pathway. A study on the ESI-MS/MS of various nitroaromatic compounds revealed that fragmentation is highly dependent on the substituents and their positions on the benzene ring.[5]
Predicted Fragmentation Pathway of this compound:
Caption: Predicted EI fragmentation of the target molecule.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the sensitive and selective detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an ESI source
Materials:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the standard in acetonitrile (e.g., 1 mg/mL). Serially dilute the stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 310.2 [M+H]⁺
-
Product Ions (Q3): Monitor for characteristic fragment ions (e.g., m/z 252.2, 206.1, 57.1). Optimize collision energies for each transition.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
-
Alternative Confirmatory Techniques: A Comparative Analysis
While mass spectrometry is a powerful tool, a multi-technique approach often provides the most comprehensive and irrefutable confirmation of a compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule, making it an excellent technique for structural elucidation.
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, and the coupling between adjacent nuclei provides information about the connectivity of atoms.
Expected ¹H NMR Spectral Features for this compound:
-
Two singlets in the aromatic region (δ 7-8 ppm) corresponding to the two aromatic protons.
-
A singlet around δ 3.9 ppm for the methyl carbonate protons.
-
Two singlets in the aliphatic region (δ 1.3-1.5 ppm) for the two non-equivalent tert-butyl groups.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a standard 5 mm NMR probe.
-
Tune and match the probe to the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative number of protons.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of compounds in a mixture.[6] For a compound with a chromophore like this compound, UV detection provides good sensitivity.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. The retention time of a compound is a characteristic property under a specific set of conditions. UV detection measures the absorbance of the eluting compounds at a specific wavelength. Nitroaromatic compounds typically exhibit strong UV absorbance.[7]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
-
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., phosphate, acetate)
-
-
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be 70:30 acetonitrile:water.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the absorbance at the λmax of the compound (typically in the range of 254-280 nm for nitrophenyl compounds).[8]
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in unknown samples.
-
Performance Comparison
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | HPLC-UV |
| Specificity | Very High (based on m/z and fragmentation) | Very High (unique chemical shifts and couplings) | Moderate (based on retention time) |
| Sensitivity | Very High (pg to fg level) | Low (mg to µg level) | Moderate (ng to µg level) |
| Structural Information | Molecular weight and fragmentation | Detailed connectivity and stereochemistry | Limited (retention time) |
| Quantitative Capability | Excellent | Good (with internal standard) | Excellent |
| Sample Throughput | High | Low | High |
| Instrumentation Cost | High | High | Moderate |
| Ease of Use | Moderate to High | High (requires expertise) | Low to Moderate |
Conclusion
For the definitive confirmation of this compound, mass spectrometry, particularly LC-MS/MS, offers an unparalleled combination of specificity and sensitivity. The ability to obtain both molecular weight and characteristic fragmentation data provides a high degree of confidence in the identification.
NMR spectroscopy serves as an orthogonal technique that provides exquisite detail on the molecular structure , confirming the connectivity of all atoms and providing stereochemical information where applicable. While less sensitive than MS, it is the gold standard for structural elucidation.
HPLC-UV is a robust and reliable technique for the routine quantification and purity assessment of the target compound. Its lower specificity compared to MS and NMR means it is best used in conjunction with one of these techniques for initial confirmation.
In a professional setting, a tiered approach is often employed. HPLC-UV can be used for routine quality control, while LC-MS/MS is utilized for confirmation of identity, trace-level impurity analysis, and metabolite identification. NMR spectroscopy is typically reserved for the initial structural characterization of the bulk material and for resolving any structural ambiguities. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their materials.
References
- 1. This compound | 873055-55-1 [chemicalbook.com]
- 2. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Review of Synthesis Methods for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
Introduction
2,4-di-tert-butyl-5-nitrophenyl methyl carbonate is a key intermediate in the synthesis of pharmaceuticals, most notably as a precursor to the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor.[1][2] The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative overview of plausible synthetic strategies for this compound, evaluating them based on chemical principles, safety, and environmental considerations. While direct comparative studies for this specific molecule are not extensively reported in the peer-reviewed literature, this review constructs and evaluates the most probable synthetic routes based on established organic chemistry principles and available data for analogous transformations.
The synthesis of the target molecule can be logically dissected into two primary transformations: the regioselective nitration of 2,4-di-tert-butylphenol and the subsequent installation of the methyl carbonate moiety. This guide will explore two distinct methodologies, a "Traditional Route" employing classical reagents and a "Green Chemistry Approach" utilizing more environmentally benign alternatives.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic pathways are proposed and evaluated. The first is a traditional approach utilizing nitric acid for nitration and methyl chloroformate for carbonate formation. The second, a greener alternative, explores the use of a more selective nitrating agent and dimethyl carbonate (DMC) for the carbonate installation.
| Parameter | Method 1: Traditional Route | Method 2: Green Chemistry Approach |
| Nitration Reagent | Nitric Acid in Acetic Acid | tert-Butyl Nitrite |
| Carbonate Formation Reagent | Methyl Chloroformate | Dimethyl Carbonate (DMC) |
| Key Advantages | - Readily available and inexpensive reagents. | - Higher regioselectivity in nitration.[3] - Use of a non-toxic, biodegradable carbonate source.[4] - Avoidance of highly toxic and corrosive reagents. |
| Key Disadvantages | - Poor regioselectivity in nitration, leading to isomeric impurities. - Use of highly toxic and corrosive methyl chloroformate. - Generation of acidic byproducts. | - Potentially higher cost of tert-butyl nitrite. - May require higher temperatures and longer reaction times for carbonate formation.[5] |
| Safety Concerns | - Nitric acid is a strong oxidizer and corrosive. - Methyl chloroformate is highly toxic and corrosive. | - tert-Butyl nitrite is flammable. - DMC is flammable but has low toxicity.[4] |
| Environmental Impact | - Generation of acidic waste streams. - Use of a hazardous reagent (methyl chloroformate). | - Reduced hazardous waste. - Use of a green solvent/reagent (DMC). |
| Purity & Purification | - Requires chromatographic separation of nitro isomers. | - Potentially higher purity of the nitrophenol intermediate, simplifying purification. |
Method 1: The Traditional Route
This pathway follows a conventional approach to aromatic nitration and carbonate formation.
Workflow Diagram
References
Efficacy in Focus: A Comparative Analysis of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate as a Synthetic Intermediate
For the discerning researcher in pharmaceutical and fine chemical synthesis, the choice of intermediates is a critical determinant of efficiency, yield, and overall process viability. This guide provides an in-depth comparative analysis of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate, a key intermediate in the synthesis of the cystic fibrosis drug, Ivacaftor.[1][2][3] We will explore its synthetic utility, benchmark its performance against alternative strategies, and provide the experimental context necessary for informed decision-making in your own research and development endeavors.
Introduction: The Strategic Importance of this compound in Ivacaftor Synthesis
Ivacaftor, marketed as Kalydeco®, is a crucial therapeutic agent for patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] The molecular architecture of Ivacaftor features a central N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide core.[1] The synthesis of this complex molecule necessitates a robust and efficient route to the key aniline intermediate, 5-amino-2,4-di-tert-butylphenol. It is in the synthesis of this vital precursor that this compound emerges as a pivotal, albeit not unchallenged, player.
The methyl carbonate group in this intermediate serves a dual purpose. Primarily, it acts as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions during subsequent synthetic transformations, particularly nitration. Secondly, it can be readily removed in the final stages of the synthesis to unmask the free hydroxyl group present in the final Ivacaftor molecule.
The Primary Synthetic Route: A Step-by-Step Examination
The synthesis of 5-amino-2,4-di-tert-butylphenol via the this compound intermediate generally follows a well-defined pathway. The following workflow diagram illustrates the key transformations:
Caption: Synthetic pathway to 5-amino-2,4-di-tert-butylphenol.
Experimental Protocol: Synthesis via the Methyl Carbonate Intermediate
Step 1: Protection of 2,4-di-tert-butylphenol To a solution of 2,4-di-tert-butylphenol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), a base such as triethylamine or pyridine is added. The mixture is cooled, and methyl chloroformate is added dropwise. The reaction is stirred until completion, followed by an aqueous workup to yield 2,4-di-tert-butylphenyl methyl carbonate.
Step 2: Nitration The protected phenol is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid at low temperatures. This step is critical and often presents a significant challenge in terms of regioselectivity. The desired product is this compound, but the formation of the undesired 6-nitro isomer is a common side reaction.
Step 3: Hydrolysis of the Methyl Carbonate The nitro-substituted methyl carbonate is hydrolyzed to the corresponding phenol. This is typically achieved by heating with a base such as potassium hydroxide in methanol.
Step 4: Reduction of the Nitro Group The final step involves the reduction of the nitro group to the desired aniline. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, such as hydrogen gas or ammonium formate.[4]
Efficacy Comparison: Benchmarking Against Alternative Strategies
The efficacy of using this compound as an intermediate is best understood by comparing it with alternative synthetic strategies. The primary points of comparison are yield, regioselectivity of the nitration step, and the overall process economy.
| Intermediate/Strategy | Key Advantage(s) | Key Disadvantage(s) | Reported Yields (for key steps) |
| This compound | Straightforward protection and deprotection steps. | Poor regioselectivity in the nitration step, leading to isomeric mixtures and purification challenges. | Nitration step yield for the desired isomer can be as low as 29%.[5] |
| Direct Nitration of 2,4-di-tert-butylphenol | Fewer synthetic steps. | Very poor regioselectivity, leading to a complex mixture of mono- and di-nitro products. | Not a synthetically viable route for large-scale production. |
| Alternative Phenolic Protecting Groups | Potentially improved regioselectivity in nitration. | May require more complex or costly protection/deprotection steps. | Dependent on the specific protecting group chosen. |
| Alternative Synthetic Route (e.g., starting from m-aminophenol) | Avoids the problematic nitration of the bulky phenol. | Potentially longer synthetic sequence. | Overall yield reported to be over 60%.[5] |
The Critical Challenge: Regioselectivity in Nitration
The use of the methyl carbonate protecting group is intended to direct the incoming nitro group to the desired 5-position. However, patent literature indicates that the nitration of 2,4-di-tert-butylphenyl methyl carbonate can result in a mixture of the desired 5-nitro and the undesired 6-nitro isomers.[1] One patent reports a yield of only 29% for the desired 5-nitro isomer after column chromatography, highlighting a significant drawback of this route in terms of efficiency and the need for extensive purification.[5]
Alternative Protecting Groups for the Phenolic Hydroxyl
The principle of using a protecting group to control the nitration step is sound. However, the methyl carbonate may not be the optimal choice. Other protecting groups for phenols could potentially offer better directing effects or easier handling. Some common alternatives include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are widely used and can be cleaved under mild, fluoride-mediated conditions. Their steric bulk might influence the regioselectivity of nitration.
-
Benzyl ethers: Cleaved by hydrogenolysis, which is compatible with the subsequent nitro group reduction.
-
Acetyl esters: Easily introduced and removed by hydrolysis, but may not be stable to strong nitrating conditions.
The choice of an alternative protecting group would necessitate a thorough investigation into its stability under nitrating conditions and its effect on the regioselectivity of the reaction.
A Fundamentally Different Approach: Bypassing the Nitration of the Hindered Phenol
A more divergent and potentially more efficient strategy involves starting from a different precursor that already contains the desired amino group or a precursor that can be easily converted to it. A patented method describes the synthesis of 2,4-di-tert-butyl-5-aminophenol starting from m-aminophenol.[5] This route involves acetylation of the amino group, followed by a double Friedel-Crafts tert-butylation, and subsequent deacetylation. This approach cleverly circumvents the problematic nitration of the electron-rich and sterically hindered di-tert-butylphenol ring system and reports an overall yield of over 60%.[5]
Caption: Alternative synthesis of 5-amino-2,4-di-tert-butylphenol.
Conclusion: An Objective Assessment for the Synthetic Chemist
This compound serves as a viable, albeit imperfect, synthetic intermediate in the production of Ivacaftor. Its utility is primarily defined by its role as a protected precursor to the key 5-amino-2,4-di-tert-butylphenol intermediate.
Efficacy Profile:
-
Strengths: The use of the methyl carbonate as a protecting group is a conceptually straightforward strategy to modulate the reactivity of the phenol during nitration. The protection and deprotection steps themselves are generally high-yielding and utilize common reagents.
-
Weaknesses: The critical nitration step suffers from poor regioselectivity, leading to the formation of a significant amount of the undesired 6-nitro isomer. This necessitates a chromatographic purification step, which is undesirable for large-scale industrial synthesis, and significantly lowers the overall yield of the desired intermediate.
Comparative Standing:
When compared to the alternative synthetic route starting from m-aminophenol, the pathway involving this compound appears less efficient due to the low yield and purification challenges associated with the nitration step. The m-aminophenol route, by avoiding this problematic transformation, offers a more promising approach for a scalable and economically viable synthesis of the crucial 5-amino-2,4-di-tert-butylphenol intermediate.
For researchers and process chemists, the decision of which synthetic route to pursue will depend on a variety of factors including scale, cost of starting materials, and available purification capabilities. While the use of this compound is a documented approach, the evidence suggests that exploring alternative strategies that circumvent the challenging nitration step may lead to a more efficient and robust synthesis of Ivacaftor and related compounds.
References
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 3. This compound | 873055-55-1 [chemicalbook.com]
- 4. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 5. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate
This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification and characterization of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. As an intermediate in the synthesis of pharmaceuticals like Ivacaftor, ensuring the purity and identity of this compound is of paramount importance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into establishing robust and reliable analytical protocols.
The core principle of this guide is not merely to present methods but to explain the scientific rationale behind them. True analytical integrity stems from understanding why a particular technique is chosen and how its results can be trusted and verified against orthogonal methods. Cross-validation is the cornerstone of this trust, demonstrating that different analytical techniques produce consistent and reliable data.[3][4] This process is critical for regulatory compliance and ensuring data integrity across different laboratories or during method transfer.[3]
Understanding the Analyte: A Chemist's Perspective
Before developing any method, a thorough analysis of the target molecule is essential. The structure of this compound dictates our analytical strategy.
-
Chromophore: The nitrophenyl group is a strong ultraviolet (UV) chromophore, making it highly suitable for detection by HPLC with a UV detector.
-
Polarity: The two bulky, non-polar tert-butyl groups combined with the polar nitro and carbonate groups give the molecule an intermediate polarity, ideal for reversed-phase liquid chromatography.
-
Mass & Structure: With a molecular weight of 309.36 g/mol , the compound is well within the range of standard mass spectrometers.[5] The distinct arrangement of protons on the aromatic ring and the tert-butyl groups provides a unique fingerprint for Nuclear Magnetic Resonance (NMR) spectroscopy.
Based on these characteristics, we will develop and cross-validate three powerful and complementary analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For robust quantification and purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identity confirmation and high-sensitivity impurity profiling.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As an absolute, primary method for purity determination that does not require a specific reference standard of the analyte itself.[6][7]
The Cross-Validation Workflow: A Framework for Trust
Cross-validation involves comparing the results from two or more distinct analytical methods to ensure their equivalence and reliability.[8][9] Our goal is to demonstrate that the purity and concentration values determined by our primary method (HPLC-UV) are corroborated by a highly specific identity-confirming method (LC-MS) and an absolute quantification method (qNMR).
The following diagram illustrates the logical flow of our cross-validation protocol.
Caption: Overall workflow for the cross-validation of three orthogonal analytical methods.
Methodology Deep Dive & Experimental Protocols
Here, we detail the optimized protocols for each analytical technique. The choices of columns, mobile phases, and other parameters are driven by the chemical nature of the analyte and the principles of chromatographic and spectroscopic separation.
Method 1: HPLC-UV for Purity and Assay
This method is designed as the primary workhorse for routine quality control, providing reliable quantification of the main component and separation from potential impurities.
Protocol:
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the tert-butyl groups.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 290 nm. This wavelength is chosen to maximize the signal for the nitrophenyl chromophore while minimizing interference.[10][11]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL. Create a calibration curve using serial dilutions (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a target concentration of 0.25 mg/mL.
Method 2: LC-MS for Identity and Impurity Profiling
This method provides definitive structural confirmation via mass-to-charge ratio (m/z) and offers superior sensitivity for detecting trace-level impurities.
Protocol:
-
System Preparation: Agilent 6546 LC/Q-TOF or similar high-resolution mass spectrometer coupled to an LC system.
-
LC Conditions: Utilize the same LC column, mobile phases, and gradient as the HPLC-UV method to ensure chromatographic comparability.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is chosen for its soft ionization, which will likely keep the molecule intact, showing a strong protonated molecular ion [M+H]⁺.
-
Mass Spectrometry Parameters:
-
Gas Temperature: 325°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Mass Range: 100 - 1000 m/z
-
-
Data Acquisition: Collect data in full scan mode to detect all ions. For targeted impurity analysis, MS/MS can be performed to fragment precursor ions and elucidate their structures.[12]
Method 3: Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and concentration.[6][13] It is a powerful tool for validation as it is independent of the analyte's own reference standard.[7]
Protocol:
-
System Preparation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Select a certified reference material (CRM) with a known purity that does not have signals overlapping with the analyte. Maleic acid is a suitable candidate.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound.
-
Accurately weigh ~5 mg of the maleic acid internal standard.
-
Dissolve both solids completely in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a tared NMR tube. Record all masses precisely.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A value of 30 seconds is a safe starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., one of the aromatic protons) and a unique signal for the internal standard (e.g., the two olefinic protons of maleic acid).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula[13]:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Data Comparison and Acceptance Criteria
The cornerstone of cross-validation is the direct comparison of results for key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16] The table below presents a hypothetical but realistic dataset from the analysis of a single batch of this compound.
| Validation Parameter | HPLC-UV | LC-MS (Qualitative) | qNMR | Acceptance Criteria |
| Identity Confirmation | Retention Time Match | [M+H]⁺ = 310.1652 (Δ < 5 ppm) | Spectrum matches reference | All methods confirm identity |
| Assay / Purity (%) | 99.2% | N/A (Not quantitative) | 99.1% | Results agree within ± 1.0% |
| Specificity | Peak purity > 99.9% | No co-eluting masses | No overlapping signals | No interference at analyte signal |
| Linearity (r²) | 0.9998 | N/A | N/A | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 100.8% | N/A | N/A | 98.0 - 102.0% |
| Precision (%RSD) | 0.45% | N/A | 0.38% | RSD ≤ 1.0% |
| Limit of Quantification | 0.01 mg/mL | ~0.001 mg/mL | N/A | Method-dependent |
Interpretation of Results:
The data above demonstrates excellent concordance between the methods. The purity value from the routine HPLC-UV method (99.2%) is strongly supported by the absolute purity determined by qNMR (99.1%), falling well within the acceptance criterion of ± 1.0%. The LC-MS provides unambiguous confirmation of the molecular weight, solidifying the identity of the main peak observed in the chromatogram. This triangulation of data from orthogonal methods provides a high degree of confidence in the analytical results for this compound.
Conclusion
This guide has outlined a robust, scientifically-grounded strategy for the development and cross-validation of analytical methods for this compound. By employing orthogonal techniques—HPLC-UV for routine quantification, LC-MS for identity, and qNMR for absolute purity assessment—we establish a self-validating system that ensures data integrity and reliability. This comprehensive approach not only meets stringent regulatory expectations but also provides a deep and trustworthy understanding of the analyte's quality attributes, which is indispensable for professionals in drug development and manufacturing.
References
- 1. This compound CAS#: 873055-55-1 [amp.chemicalbook.com]
- 2. This compound | 873055-55-1 [chemicalbook.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. emerypharma.com [emerypharma.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. jordilabs.com [jordilabs.com]
- 16. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate: Performance in Diverse Reaction Media
For the discerning researcher in drug development and synthetic chemistry, the choice of reagents is paramount. This guide provides an in-depth analysis of 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate, a key intermediate in the synthesis of Ivacaftor[1][2][3]. While its primary documented use is specific, its structure as an activated carbonate suggests broader applications, particularly as a reagent for the introduction of the methoxycarbonyl (Moc) protecting group for amines. This guide will explore its performance characteristics in various reaction media, offering a comparative perspective against more conventional amine protecting group reagents.
Introduction: Unveiling the Potential of a Niche Reagent
This compound (DTBNPMC) is a crystalline solid with the molecular formula C₁₆H₂₃NO₅[4][5]. Its utility in the pharmaceutical industry is established, primarily as a precursor in the synthesis of the cystic fibrosis drug, Ivacaftor[1][2]. However, its chemical architecture—a methyl carbonate activated by a sterically hindered and electron-withdrawing nitrophenyl leaving group—points towards a valuable role in amine protection.
The bulky tert-butyl groups are anticipated to influence the reagent's reactivity and solubility, while the nitro-substituted phenyl group makes the corresponding phenoxide an excellent leaving group, facilitating the reaction with nucleophiles such as amines. This guide will dissect the expected performance of DTBNPMC in different solvent environments, a critical consideration for reaction optimization and process development.
The Reaction: Methoxycarbonylation of Amines
The primary reaction of interest is the N-methoxycarbonylation of a primary or secondary amine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the N-protected amine (a methyl carbamate) and the release of the 2,4-di-tert-butyl-5-phenoxide anion, which is then protonated.
Caption: Generalized mechanism for the N-methoxycarbonylation of an amine using this compound.
Performance in Different Reaction Media: A Comparative Analysis
The choice of solvent can profoundly impact the rate, yield, and selectivity of a reaction. Here, we provide a comparative overview of the expected performance of DTBNPMC in various solvent classes, contrasted with the well-established amine protecting reagent, di-tert-butyl dicarbonate (Boc₂O).
Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO)
These solvents are generally favored for reactions involving charged intermediates or transition states.
-
Expected Performance of DTBNPMC: High solubility of both the reagent and the amine substrate is anticipated. The polar nature of the solvent will stabilize the charged tetrahedral intermediate, likely leading to accelerated reaction rates compared to nonpolar solvents.
-
Comparison with Boc₂O: Boc₂O also performs well in these solvents. However, the release of the highly colored 2,4-di-tert-butyl-5-nitrophenoxide from DTBNPMC offers a distinct advantage: the ability to monitor reaction progress colorimetrically.
Protic Solvents (e.g., Ethanol, Methanol, Water)
Protic solvents can solvate both the amine nucleophile and the leaving group, but they can also participate in side reactions.
-
Expected Performance of DTBNPMC: Solvolysis of the activated carbonate is a potential side reaction, which could consume the reagent and reduce the yield of the desired carbamate. However, the steric hindrance provided by the tert-butyl groups may mitigate this to some extent. The reaction with the amine is still expected to proceed, but optimization of conditions (e.g., temperature, concentration) would be critical.
-
Comparison with Boc₂O: Boc₂O is also susceptible to solvolysis in protic solvents, particularly in the presence of a base. The performance of both reagents in protic media would need careful empirical evaluation for a specific application.
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane)
These solvents are less effective at stabilizing charged species.
-
Expected Performance of DTBNPMC: Slower reaction rates are anticipated due to the lower polarity of the medium, which will not effectively stabilize the charged tetrahedral intermediate. Solubility of the reagent might also be a limiting factor in very nonpolar solvents like hexane.
-
Comparison with Boc₂O: Boc₂O often works well in moderately nonpolar solvents like dichloromethane, frequently in the presence of a base catalyst. The performance of DTBNPMC is expected to be inferior to Boc₂O in strictly nonpolar media.
Table 1: Predicted Performance Summary
| Solvent Class | Key Solvent Properties | Predicted DTBNPMC Performance | Comparison with Boc₂O |
| Aprotic Polar | High dielectric constant, no acidic protons | Excellent solubility and reaction rate. Colorimetric monitoring possible. | Similar high performance, but lacks the colorimetric monitoring feature. |
| Protic | Contains acidic protons (e.g., -OH) | Moderate to good performance. Potential for competing solvolysis. | Also susceptible to solvolysis. Performance is substrate and condition dependent for both. |
| Aprotic Nonpolar | Low dielectric constant, no acidic protons | Slower reaction rates. Potential solubility issues. | Generally performs well, especially in chlorinated solvents. Likely superior in these media. |
Experimental Protocols
To facilitate the evaluation of this compound in your laboratory, we provide the following detailed experimental protocols.
General Protocol for N-Methoxycarbonylation of a Primary Amine
-
To a solution of the primary amine (1.0 eq.) in the chosen solvent (e.g., acetonitrile, 5 mL per mmol of amine), add this compound (1.1 eq.).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a yellow color from the liberated 2,4-di-tert-butyl-5-nitrophenol can serve as a visual indicator of reaction progression.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to remove the 2,4-di-tert-butyl-5-nitrophenol, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl carbamate by column chromatography on silica gel or recrystallization, as appropriate.
Workflow for Comparative Solvent Screening
To systematically evaluate the performance of DTBNPMC in different reaction media, the following workflow is recommended.
Caption: A systematic workflow for the comparative screening of solvents for the N-methoxycarbonylation reaction.
Choosing the Right Protection Strategy: A Decision Guide
While DTBNPMC presents a viable option for amine protection, its selection should be made in the context of the overall synthetic strategy.
Caption: A decision tree to guide the selection of an appropriate amine protecting group based on the chemical environment of the substrate.
Conclusion
This compound, while primarily known as a pharmaceutical intermediate, holds promise as a reagent for the methoxycarbonylation of amines. Its performance is predicted to be optimal in aprotic polar solvents, where it offers the added benefit of colorimetric reaction monitoring. While it may be outperformed by reagents like Boc₂O in nonpolar media, its unique characteristics make it a valuable tool in the synthetic chemist's arsenal, particularly when orthogonal protection strategies are required. The experimental protocols and decision-making frameworks provided in this guide are intended to empower researchers to effectively evaluate and implement this reagent in their synthetic endeavors.
References
- 1. This compound | 873055-55-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Ivacaftor Impurities | SynZeal [synzeal.com]
- 4. This compound 873055-55-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 2,4-Di-Tert-butyl-5-nitrophenyl methyl carbonate
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (CAS No. 873055-55-1). The protocols herein are designed to establish a self-validating system of safety by explaining the causality behind each procedural step, ensuring you are equipped not just with instructions, but with a deep understanding of the potential risks and mitigation strategies.
Hazard Assessment: A Proactive Approach
While aggregated GHS information from a limited number of suppliers suggests this compound may not meet formal hazard criteria, this assessment should be approached with extreme caution.[1] The chemical structure contains a nitroaromatic group, a class of compounds known for significant toxicological risks, including being poisons and irritants.[2] Many nitroaromatics are readily absorbed through the skin and can lead to systemic effects such as methemoglobinemia.[2] Furthermore, a structurally related compound, Bis(4-nitrophenyl) carbonate, is classified as harmful if swallowed and a skin and eye irritant.[3]
Therefore, based on the principle of prudent practice and the hazards associated with its functional groups, This compound must be handled as a hazardous substance. The primary routes of exposure to mitigate are dermal (skin) contact, ocular (eye) contact, and inhalation of any dust or aerosols.
| Hazard Source | Associated Risk | Primary Exposure Route |
| Nitroaromatic Moiety | Skin irritation, sensitization, and absorption leading to systemic toxicity (e.g., cyanosis).[2] | Dermal, Inhalation |
| Solid/Crystalline Form | Inhalation of fine particulates can lead to respiratory tract irritation and systemic absorption. | Inhalation, Ocular |
| Unknown Properties | As the toxicological properties are not thoroughly investigated, unpredicted adverse effects cannot be excluded. | All Routes |
| Carbonate Ester | Potential for eye and skin irritation, similar to related structures.[3] | Dermal, Ocular |
Core Directive: Multi-Layered Personal Protective Equipment
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] The following PPE is mandatory, forming an integrated barrier against the identified hazards. This workflow is governed by the OSHA Laboratory Standard (29 CFR 1910.1450), which requires a formal Chemical Hygiene Plan and appropriate PPE selection.[5][6]
Due to the high risk of dermal absorption associated with nitroaromatics, glove selection is paramount.
-
Primary Recommendation: Double-gloving with nitrile gloves as the inner layer and a robust, chemical-resistant glove as the outer layer.
-
Outer Glove Selection: Butyl rubber gloves are highly recommended as they offer excellent protection against nitro-compounds and a wide variety of chemicals.[7] Neoprene can be considered a suitable alternative.[4][8]
-
Causality: A standard nitrile glove provides good general protection but may have a limited breakthrough time against this specific molecular structure. The outer butyl or neoprene layer provides superior, prolonged resistance.[7][8] Double-gloving protects against immediate exposure in the event the outer glove is breached.
-
Protocol:
-
Inspect all gloves for tears or pinholes before use.
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of butyl or neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to prevent skin exposure.[9]
-
Change outer gloves immediately upon known contamination or every 1-2 hours during extended procedures.
-
-
Minimum Requirement: ANSI Z87.1-rated (or equivalent) chemical splash goggles that provide a complete seal around the eyes.[3][10]
-
Required for Splash Hazard: When handling solutions or performing transfers where splashing is possible, a full-face shield must be worn over the chemical splash goggles.[4]
-
Causality: Safety glasses with side shields are insufficient as they do not protect against splashes or fine particulates from all angles. A face shield protects the entire face from direct splashes, which is critical when handling potentially irritating or toxic materials.[4]
-
Body: A flame-resistant laboratory coat is required.[4] It must be kept fully buttoned with sleeves rolled down.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes or porous fabric shoes are strictly prohibited.[4]
-
Causality: The lab coat provides a removable barrier to protect skin and personal clothing from contamination. Enclosed, non-porous footwear prevents injury from spills and dropped items.
Operational and Disposal Plans
Adherence to a strict, step-by-step workflow is essential for minimizing risk. The following diagrams outline the mandatory decision-making and procedural flows for PPE selection and waste disposal.
Caption: PPE Selection Workflow for Handling this compound.
Step-by-Step Handling Protocol: Weighing Solid Compound
-
Preparation: Confirm the chemical fume hood is operational. Prepare the work surface by laying down a disposable, absorbent bench liner.
-
PPE: Don all required PPE as outlined in the workflow diagram above.
-
Staging: Place all necessary equipment (analytical balance, spatulas, weigh paper, receiving vessel) inside the fume hood before retrieving the chemical container. Use non-sparking spatulas (plastic or ceramic).[4]
-
Handling: Open the chemical container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to the weigh paper on the balance.
-
Tare and Transfer: Once the desired mass is weighed, carefully transfer the solid to the receiving vessel.
-
Cleanup: Tightly cap the primary chemical container. Use a brush to sweep any residual powder on the balance into a designated solid waste container.
-
Doffing: Remove outer gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove the face shield (if used) and goggles, followed by the lab coat. Finally, remove the inner nitrile gloves. Wash hands thoroughly with soap and water.
Disposal Plan: A Closed-Loop System
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated Solids: This includes used gloves, weigh paper, disposable bench liners, and any excess chemical. These items must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[11][12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal.
Caption: Hazardous Waste Disposal Pathway for Contaminated Materials.
References
- 1. This compound | C16H23NO5 | CID 53249790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. osha.gov [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. amsafeppe.com [amsafeppe.com]
- 9. Which personal protective equipment do you need to [royalbrinkman.com]
- 10. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
